molecular formula C₄₉H₄₈D₆F₂N₈O₆ B1153759 Ledipasvir-d6

Ledipasvir-d6

Cat. No.: B1153759
M. Wt: 895.04
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ledipasvir-d6 is a deuterium-labeled stable isotope of Ledipasvir, a direct-acting antiviral agent and key component of the combination drug Harvoni (ledipasvir/sofosbuvir) . Ledipasvir itself is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, a non-structural viral protein that is essential for viral RNA replication and virion assembly . By binding to NS5A, Ledipasvir disrupts the viral lifecycle, contributing to high cure rates for chronic HCV infection, particularly genotypes 1, 4, 5, and 6 . The primary research application of this compound is to serve as a critical internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) . Its nearly identical chemical structure to the unlabeled Ledipasvir, differentiated only by six deuterium atoms, ensures consistent chromatographic and ionization behavior. This allows for highly accurate and precise quantification of Ledipasvir concentrations in complex biological matrices such as plasma and serum, thereby minimizing analytical variability. The use of this compound is indispensable in advanced research settings, including pre-clinical and clinical pharmacokinetic studies, investigations into drug metabolism, and bioequivalence evaluations, providing essential data on drug exposure and clearance . Long-term studies on Ledipasvir/sofosbuvir treatment highlight the importance of ongoing research into viral suppression and outcomes, for which reliable analytical tools are fundamental .

Properties

Molecular Formula

C₄₉H₄₈D₆F₂N₈O₆

Molecular Weight

895.04

Synonyms

N-​[(1S)​-​1-​[[(6S)​-​6-​[5-​[9,​9-​Difluoro-​7-​[2-​[(1R,​3S,​4S)​-​2-​[(2S)​-​2-​[(methoxycarbonyl)​amino]​-​3-​methyl-​1-​oxobutyl]​-​2-​azabicyclo[2.2.1]​hept-​3-​yl]​-​1H-​benzimidazol-​6-​yl]​-​9H-​fluoren-​2-​yl]​-​1H-​imidazol-​2-​yl]​-​5-​a

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Ledipasvir-d6 (CAS 2050041-12-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes practical application, rigorous methodology, and safety compliance.

Physicochemical Profiling & Bioanalytical Application in LC-MS/MS[1]

Executive Summary

Ledipasvir-d6 (CAS 2050041-12-6) is the stable isotope-labeled (SIL) analog of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV) genotype 1.[1] Enriched with six deuterium atoms, this isotopologue serves as the gold-standard Internal Standard (IS) for the quantification of Ledipasvir in complex biological matrices (plasma, serum, liver microsomes).

This guide delineates the chemical properties, handling protocols, and validated workflows for utilizing this compound in high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This compound is chemically modified at the methyl ester moieties of the carbamate groups.[1] The substitution of six hydrogen atoms with deuterium (


H) results in a mass shift of +6 Da, allowing for mass-resolved discrimination from the analyte (Ledipasvir) while maintaining identical chromatographic retention behavior.[1]
Table 1: Chemical Specifications
PropertySpecification
Common Name This compound
CAS Registry Number 2050041-12-6
Chemical Name N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Molecular Formula C

H

D

F

N

O

Molecular Weight 895.1 g/mol (Unlabeled: 889.0 g/mol )
Isotopic Purity ≥ 99% deuterated forms (d

-d

)
Appearance White to off-white crystalline solid
Solubility Ethanol: ~30 mg/mLDMSO: ~20 mg/mLDMF: ~30 mg/mLWater: Sparingly soluble (requires organic co-solvent)
pKa ~4.0 and 5.0 (imidazole/benzimidazole nitrogens)
Application Science: The Role in LC-MS/MS

The primary utility of this compound is to correct for matrix effects and recovery variability during bioanalysis.[1]

3.1 Mechanism of Correction

In electrospray ionization (ESI), co-eluting phospholipids and endogenous proteins can suppress or enhance ionization efficiency. Because this compound is chemically identical to the analyte (except for mass), it co-elutes with Ledipasvir.[1] Therefore, any suppression event affecting the analyte affects the IS to the exact same degree.

  • Retention Time Matching: The deuterium isotope effect on lipophilicity is negligible for a molecule of this size (895 Da), ensuring the IS elutes within the same window as the analyte.

  • Normalization: The area ratio (

    
    ) provides a normalized response that is independent of extraction efficiency or ionization fluctuation.[1]
    
3.2 Mass Spectrometry Transitions

Researchers must optimize the Multiple Reaction Monitoring (MRM) transitions. The d6-labeling is located on the methoxy groups of the two distal carbamate caps.[1]

  • Precursor Ion (Q1): 895.1 m/z [M+H]

    
    [1]
    
  • Product Ion (Q3): Requires experimental determination.

    • Note: If the fragmentation pathway involves the loss of the carbamate moiety, the deuterium label may be lost, reverting the fragment mass to that of the unlabeled drug. It is critical to select a fragment that retains the deuterated methyl group or use the parent survival ion if sensitivity permits.

Experimental Protocol: Bioanalytical Workflow

Objective: To prepare a calibration standard curve and extract Ledipasvir from human plasma using this compound as the IS.

4.1 Stock Solution Preparation

Safety Note: Ledipasvir is a potent antiviral. Handle in a biosafety cabinet or fume hood.

  • Primary Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of DMSO or Ethanol . Vortex for 1 minute to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials. Store at -20°C (stable for >2 years).

  • Working IS Solution (100 ng/mL): Dilute the Primary Stock with 50% Methanol/Water. This solution should be prepared fresh weekly or stored at 4°C.

4.2 Sample Extraction (Protein Precipitation Method)

This method is preferred for high-throughput PK studies due to its simplicity and high recovery.[1]

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of Working IS Solution (this compound, 100 ng/mL) to all tubes (except double blanks). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Rationale: ACN precipitates plasma proteins while the formic acid disrupts protein binding (Ledipasvir is >99.8% protein-bound), releasing the drug into the supernatant.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial with an insert.

4.3 LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

4.4 Analytical Workflow Diagram

BioanalyticalWorkflow Start Biological Sample (Plasma/Serum) Spike Spike IS: This compound (100 ng/mL) Start->Spike  50 µL Precip Protein Precipitation (Add ACN + 0.1% FA) Spike->Precip  +200 µL Solvent Vortex Vortex & Centrifuge (10,000g, 10 min, 4°C) Precip->Vortex  Disrupt Protein Binding Supernatant Collect Supernatant Vortex->Supernatant  Phase Separation LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC  Inject 5-10 µL MS MS/MS Detection (ESI+, MRM Mode) LC->MS  Elution Data Data Analysis (Ratio: Analyte Area / d6-IS Area) MS->Data  Quantification

Figure 1: Step-by-step bioanalytical workflow for the quantification of Ledipasvir using this compound as an Internal Standard.

Handling, Stability & Safety
5.1 Stability Profile
  • Solid State: Stable for ≥4 years at -20°C. Protect from light.[1]

  • Solution State:

    • Organic Solvents (DMSO/EtOH): Stable for months at -20°C.[1]

    • Aqueous Mixtures: Ledipasvir exhibits pH-dependent solubility and stability.[1] It is practically insoluble at neutral pH (pH 3.0–7.5).[2] Ensure acidic conditions (pH < 2.3) or high organic content (>50%) to prevent precipitation in autosampler vials.[1] Do not store aqueous dilutions for >24 hours.

5.2 Safety (GHS Classification)[1]
  • Signal Word: Warning

  • Hazard Statement: H371 (May cause damage to organs).[3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use a fume hood when weighing the solid.

    • Dispose of as hazardous chemical waste.

References
  • PubChem. (2025). Ledipasvir Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Gilead Sciences. (2014). Harvoni (Ledipasvir and Sofosbuvir) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link][1][4][5]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma. Journal of Chromatography B. (Contextual reference for LC-MS methodologies in HCV drugs).

Sources

Technical Whitepaper: Bioanalytical Method Development for Ledipasvir-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical characterization and bioanalytical application of Ledipasvir-d6 , the stable isotope-labeled (SIL) internal standard for the HCV NS5A inhibitor, Ledipasvir.[1][2]

In quantitative LC-MS/MS workflows, the use of this compound is critical for compensating for matrix effects, ionization suppression, and extraction variability.[1][2] This document provides a self-validating framework for method development, focusing on the specific mass shift conferred by the hexadeuterated moiety and the requisite chromatographic strategies to ensure data integrity.

Physicochemical Characterization

Understanding the structural difference between the analyte and the internal standard (IS) is the foundation of a robust MRM (Multiple Reaction Monitoring) method.[2]

Molecular Specifications
PropertyLedipasvir (Analyte)This compound (Internal Standard)
Molecular Formula C49H54F2N8O6C49H48D6F2N8O6
Average Molecular Weight 888.99 g/mol 895.05 g/mol
Monoisotopic Mass 888.41 Da894.45 Da
Isotopic Labeling N/AHexadeuterated (

) on the methoxycarbonyl groups
Solubility DMSO, MethanolDMSO, Methanol
Storage -20°C (Desiccated)-20°C (Desiccated)
Structural Logic & Fragmentation

The


 labeling typically occurs on the two methoxy  groups of the carbamate side chains (

).[1][2] This placement is strategic:
  • Metabolic Stability: The methyl ester regions are distinct from the core benzimidazole/fluorene scaffold, preserving the label during primary ionization.

  • Fragmentation Shift: In MS/MS, the primary product ions for Ledipasvir (typically m/z 130 or 104) often result from the cleavage of the valine-carbamate side chain.[2]

    • Implication: Because the label is on the side chain, the product ion for the IS will likely shift (e.g., from 130 to 133). This prevents "cross-talk" where the IS contributes signal to the analyte channel.

Bioanalytical Strategy: The Role of Deuteration[2]

Using a structural analog (like Daclatasvir) as an IS is common but inferior to a SIL-IS like this compound.[1][2]

  • Co-elution: this compound co-elutes perfectly with Ledipasvir.[1][2] This means the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source.

  • Carrier Effect: The SIL-IS acts as a "carrier," preventing the adsorption of the analyte to glass or plastic surfaces at low concentrations (sub-ng/mL levels).[2]

Workflow Logic

The following diagram illustrates the critical path for integrating this compound into a bioanalytical workflow.

BioanalysisWorkflow Sample Biological Matrix (Plasma/Serum) IS_Add IS Addition (this compound) Sample->IS_Add Equilibration Equilibration (Binding Compensation) IS_Add->Equilibration  Critical Step Extraction Extraction (LLE or PPT) Equilibration->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 1: Critical path for SIL-IS integration.[1][2] Note the equilibration step, which ensures the IS binds to plasma proteins similarly to the analyte before extraction.[2]

Method Development Protocol (LC-MS/MS)[1][2][4][5][6][7]

This protocol is designed for high-sensitivity quantification (Lower Limit of Quantitation ~1-5 ng/mL).[1][2]

Mass Spectrometry Optimization (Tuning)

Do not rely solely on literature values. Tuning varies by instrument (e.g., Sciex QTRAP vs. Waters Xevo).[1][2]

  • Infusion: Prepare a 100 ng/mL solution of this compound in 50:50 Methanol:Water (0.1% Formic Acid).

  • Precursor Scan (Q1): Scan range 890–900 Da. Look for the

    
     peak at m/z 895.5 .[2]
    
  • Product Ion Scan (MS2): Fragment m/z 895.5 using a Collision Energy (CE) ramp (20–50 eV).[1][2]

    • Target: Look for high-intensity fragments.[1][2][3] If the analyte transition is

      
      , the IS transition is likely 
      
      
      
      (due to the
      
      
      on the fragment).[2]
  • Cross-Talk Check: Inject a high concentration of Ledipasvir (analyte) only. Monitor the this compound channel (

    
    ).[1][2]
    
    • Pass Criteria: Signal in the IS channel must be < 5% of the IS response.

Chromatographic Conditions

Ledipasvir is highly hydrophobic. A gradient method is required to elute it sharply while removing matrix phospholipids.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 0.4 – 0.6 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30% Initial Hold
0.50 30% Load
2.50 95% Elution (Ledipasvir/IS elute ~1.8-2.0 min)
3.50 95% Wash (Remove Phospholipids)
3.60 30% Re-equilibration

| 5.00 | 30% | End |[1][2]

Sample Preparation (Liquid-Liquid Extraction - LLE)

While Protein Precipitation (PPT) is faster, LLE is recommended for Ledipasvir to minimize ion suppression from plasma phospholipids.[1][2]

  • Aliquot: 100 µL Plasma.

  • IS Spike: Add 20 µL this compound working solution (500 ng/mL). Vortex.

  • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

  • Agitation: Shake for 10 min; Centrifuge at 4000 rpm for 10 min.

  • Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase (30:70 ACN:Water).

Validation & Troubleshooting Logic

Linearity and Range
  • Range: 5.0 – 2000 ng/mL.[5]

  • Weighting:

    
     regression is mandatory due to the wide dynamic range.
    
Troubleshooting Isotopic Interference

A common failure mode in SIL-IS methods is the "Deuterium Isotope Effect" on retention time, though usually negligible with


.[1]

Problem: IS signal varies between samples. Root Cause Analysis Diagram:

Troubleshooting Start Issue: IS Response Variation Check1 Check Retention Time Start->Check1 Check2 Check Matrix Effect Start->Check2 Decision1 IS Shifts vs Analyte? Check1->Decision1 Decision2 IS Suppression > 20%? Check2->Decision2 Action1 Column Aging or Mobile Phase pH drift Decision1->Action1 Yes Action2 Switch from PPT to LLE or Divert flow 0-1 min Decision2->Action2 Yes

Figure 2: Decision tree for troubleshooting internal standard variability.

Stability

This compound is stable in plasma for at least 4 hours at room temperature, but light sensitivity is a concern.[1][2]

  • Protocol: Perform all extraction steps under amber light or low-light conditions to prevent photodegradation.

References

  • Rezk, M. R., et al. (2017).[2] "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir and Sofosbuvir in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (2023).[2] Ledipasvir Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to the Structure and Labeling of Deuterated Ledipasvir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Deuterating Ledipasvir

Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV). It functions as a highly specific inhibitor of the HCV Non-Structural Protein 5A (NS5A), a critical phosphoprotein in the viral life cycle. By disrupting the function of NS5A, Ledipasvir effectively halts viral RNA replication and virion assembly. While Ledipasvir exhibits a favorable pharmacokinetic profile, characterized by a long elimination half-life, the exploration of deuterated analogs presents a compelling strategy for potentially enhancing its metabolic stability.[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter the pharmacokinetic properties of a drug. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life and reduced formation of metabolites.[2][3] Although Ledipasvir undergoes slow oxidative metabolism through an unknown mechanism and is largely excreted unchanged, even minor metabolic pathways can influence its overall disposition and efficacy.[4][5] This guide provides a technical overview of a hypothetical deuterated Ledipasvir, including its proposed structure, labeling positions, and the scientific principles guiding its design and analysis.

The Chemical Architecture of Ledipasvir

Ledipasvir is a complex molecule featuring several heterocyclic systems, including benzimidazole, imidazole, and a fluorene moiety. Its intricate structure is key to its high-affinity binding to the NS5A protein.

IdentifierValue
IUPAC Name Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular Formula C49H54F2N8O6
Molecular Weight 889.0 g/mol
CAS Number 1256388-51-8

Proposed Deuteration Strategy for Ledipasvir

Given that Ledipasvir's metabolism is characterized as slow and oxidative, with no major involvement of cytochrome P450 enzymes detected in vitro, a targeted deuteration strategy would focus on positions susceptible to oxidative processes, even if they are minor pathways.[5][6] The following sections detail a hypothetical deuteration plan for Ledipasvir, with the labeling positions chosen to maximize the potential for improved metabolic stability.

Proposed Structure of Deuterated Ledipasvir (Ledipasvir-d6)

For this technical guide, we propose the deuteration of the two methoxy groups in the valine carbamate moieties of Ledipasvir, resulting in a hexadeuterated analog (this compound).

A Visual Representation of Ledipasvir and the Proposed Deuteration Sites

Ledipasvir_Deuteration cluster_ledipasvir Ledipasvir Structure cluster_deuteration Proposed Deuteration Sites (d6) ledipasvir_img ledipasvir_img d1 D3CO d2 D3CO

Caption: Chemical structure of Ledipasvir with the proposed deuteration sites on the methoxy groups highlighted.

Rationale for the Proposed Labeling Positions

The selection of the methoxy groups for deuteration is based on the following reasoning:

  • Potential for O-demethylation: Methoxy groups are common sites of oxidative metabolism, specifically O-demethylation, in many pharmaceuticals. While not identified as a major pathway for Ledipasvir, deuterating these positions could mitigate even a minor contribution of this metabolic route to the overall clearance of the drug.

  • Synthetic Accessibility: Introducing deuterium at these positions is synthetically feasible using commercially available deuterated reagents, such as deuterated methyl chloroformate or by employing a deuterated methylating agent in the final steps of the synthesis. This avoids the need for complex and potentially low-yielding C-H activation methods on the core structure.

  • Minimal Impact on Pharmacodynamics: The methoxy groups are located on the carbamate caps of the molecule, which are less likely to be directly involved in the critical binding interactions with the NS5A protein compared to the core heterocyclic scaffold. Therefore, deuteration at these positions is not expected to negatively impact the drug's antiviral activity.

Synthetic Approach for Deuterated Ledipasvir

The synthesis of deuterated Ledipasvir would likely follow a convergent approach, similar to the established synthetic routes for the parent compound, with the introduction of deuterium in the final stages. A plausible synthetic workflow is outlined below.

A Diagram of the Proposed Synthetic Workflow for Deuterated Ledipasvir

synthetic_workflow cluster_synthesis Synthetic Workflow for Deuterated Ledipasvir start Ledipasvir Precursor (amine) reaction Acylation Reaction start->reaction reagent Deuterated Methyl Chloroformate (CD3OCOCl) reagent->reaction product Deuterated Ledipasvir (this compound) reaction->product purification Purification (e.g., HPLC) product->purification analysis Characterization (NMR, MS) purification->analysis final_product Final Product analysis->final_product

Caption: A simplified workflow for the synthesis of deuterated Ledipasvir.

Step-by-Step Methodology
  • Synthesis of the Ledipasvir Amine Precursor: The non-deuterated core of Ledipasvir, terminating in the primary amine groups of the valine moieties, would be synthesized according to established literature procedures.

  • Deuterated Acylation: The key deuteration step involves the acylation of the amine precursor with a deuterated reagent.

    • The Ledipasvir amine precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

    • A non-nucleophilic base (e.g., diisopropylethylamine) is added to the solution.

    • A solution of deuterated methyl chloroformate (CD3OCOCl) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is monitored by a suitable analytical technique (e.g., LC-MS) until completion.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

    • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

    • The crude deuterated Ledipasvir is then purified using a suitable chromatographic technique, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

  • Characterization and Isotopic Purity Determination: The final product is thoroughly characterized to confirm its structure and determine the extent of deuterium incorporation.

Analytical Characterization of Deuterated Ledipasvir

The successful synthesis and purification of deuterated Ledipasvir must be confirmed through rigorous analytical characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of deuterated Ledipasvir would be expected to show a significant reduction or complete absence of the signals corresponding to the methoxy protons compared to the spectrum of the non-deuterated compound.

  • ²H NMR: The deuterium NMR spectrum should exhibit a signal at the chemical shift corresponding to the methoxy groups, providing direct evidence of deuterium incorporation at the desired positions.

  • ¹³C NMR: The carbon NMR spectrum can also be informative, as the carbon atoms attached to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of the deuterated compound with high accuracy. The mass spectrum of this compound would show a molecular ion peak that is 6 mass units higher than that of the non-deuterated Ledipasvir, confirming the incorporation of six deuterium atoms. The isotopic distribution pattern in the mass spectrum can also be used to assess the isotopic purity of the synthesized compound.

A Diagram of the Analytical Workflow for Characterization

analytical_workflow cluster_analysis Analytical Characterization Workflow sample Purified Deuterated Ledipasvir nmr NMR Spectroscopy (¹H, ²H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm isotopic_purity Isotopic Purity Assessment ms->isotopic_purity final_assessment Final Characterization Report structure_confirm->final_assessment isotopic_purity->final_assessment

Caption: A workflow for the analytical characterization of deuterated Ledipasvir.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the rationale, proposed structure, and analytical considerations for a deuterated analog of Ledipasvir. While the metabolism of Ledipasvir is known to be slow, the exploration of deuterated versions is a scientifically sound approach to potentially further enhance its pharmacokinetic profile. The proposed deuteration of the methoxy groups represents a synthetically accessible strategy with a low probability of impacting the drug's primary pharmacodynamic activity.

Future research in this area would involve the actual synthesis and in vitro and in vivo evaluation of this and other deuterated Ledipasvir analogs. Comparative metabolic stability studies using liver microsomes and pharmacokinetic studies in animal models would be crucial to quantitatively assess the benefits of deuteration. Such studies would provide valuable data for drug development professionals on the potential of this strategy to refine and optimize an already effective antiviral agent.

References

  • Changing the face of hepatitis C management – the design and development of sofosbuvir. (URL: [Link])

  • Ledipasvir/Sofosbuvir - PMC - NIH. (URL: [Link])

  • Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online - University of Washington. (URL: [Link])

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem. (URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C | Request PDF. (URL: [Link])

  • LEDIPASVIR. (URL: [Link])

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC - NIH. (URL: [Link])

  • WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google P
  • Ledipasvir : a novel synthetic antiviral for the treatment of HCV infection - PubMed. (URL: [Link])

  • Ledipasvir - Wikipedia. (URL: [Link])

  • WO2016207915A1 - Process for the preparation of ledipasvir - Google P
  • Ledipasvir: An Antiviral Medication - Open Access Journals. (URL: [Link])

  • Ledipasvir/Sofosbuvir: a review of its use in chronic hepatitis C - PubMed. (URL: [Link])

  • Federal Circuit Finds Deuterated Analogs Of Small Molecule Drug Obvious. (URL: [Link])

  • An efficient and facile synthesis of deuterium-labeled anticancer agent bendamustine hydrochloride - PubMed. (URL: [Link])

  • LEDIPASVIR - World Health Organization (WHO). (URL: [Link])

  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. (URL: [Link])

  • Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (URL: [Link])

  • Deuterium Labelled Drug Standards | Deuteration Tech - SV ChemBioTech. (URL: [Link])

  • Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed. (URL: [Link])

Sources

A Comparative Physicochemical Analysis of Ledipasvir-d6 and Unlabeled Ledipasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Isotopic Labeling in Antiviral Drug Development

Ledipasvir is a potent direct-acting antiviral agent developed by Gilead Sciences, targeting the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1] This protein is crucial for viral RNA replication and virion assembly.[1] Ledipasvir's efficacy has established it as a cornerstone in combination therapies for chronic HCV, particularly for genotype 1 infections. In drug development and clinical pharmacology, the use of isotopically labeled compounds, such as Ledipasvir-d6, is a critical tool. Stable isotope labeling, most commonly with deuterium (²H or D), provides an invaluable method for absorption, distribution, metabolism, and excretion (ADME) studies without altering the fundamental chemical properties of the molecule. Furthermore, strategic deuteration at sites of metabolism can intentionally alter the pharmacokinetic profile of a drug, a concept known as the "Kinetic Isotope Effect." This guide provides an in-depth comparison of the core physicochemical properties of unlabeled Ledipasvir and its deuterated analog, this compound, offering insights for researchers, scientists, and drug development professionals.

It is important to note that while extensive data exists for unlabeled Ledipasvir, specific experimental data for this compound is not widely available in public literature. Therefore, this guide will present the established properties of Ledipasvir and provide a scientifically grounded, theoretical comparison for this compound based on the known principles of isotopic substitution.

Physicochemical Properties of Unlabeled Ledipasvir

Ledipasvir is a complex molecule with the chemical formula C₄₉H₅₄F₂N₈O₆ and a molecular weight of approximately 889.00 g/mol .[2][3] Its structure and physicochemical characteristics are pivotal to its pharmacokinetic behavior.

Solubility Profile

Ledipasvir is characterized by its poor aqueous solubility, a critical factor influencing its oral bioavailability. It is practically insoluble, with a solubility of less than 0.1 mg/mL in the physiological pH range of 3.0 to 7.5.[2][4] Its solubility demonstrates a slight increase to 1.1 mg/mL at a pH below 2.3.[2][4] In organic solvents, Ledipasvir exhibits higher solubility, approximately 255 mg/mL in DMSO and around 30 mg/mL in ethanol.[5][6]

Lipophilicity and Dissociation Constant

The lipophilicity of a drug, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of its ability to cross biological membranes. Ledipasvir has a reported LogP value of 3.8.[7] The dissociation constants (pKa) for Ledipasvir are 4.0 and 5.0, indicating it has weakly basic centers.[7][8]

Pharmacokinetic Parameters

Ledipasvir is highly protein-bound in human plasma, at over 99.8%.[2][8] It exhibits a long elimination half-life of approximately 47 hours.[1][8][9] Notably, Ledipasvir does not undergo significant metabolism by cytochrome P450 enzymes.[1][10] The primary route of elimination is through biliary excretion of the unchanged drug, with minimal renal clearance.[4][8]

Comparative Analysis: this compound - A Theoretical Perspective

The introduction of six deuterium atoms into the Ledipasvir molecule to create this compound will result in predictable, albeit subtle, changes to its physicochemical properties. The magnitude of these changes is dependent on the specific positions of deuteration. For the purpose of this guide, it is assumed that the deuterium atoms are placed at metabolically susceptible positions.

Molecular Weight

The most direct and quantifiable change is the increase in molecular weight. Each protium ('H) atom has a mass of approximately 1.008 amu, while each deuterium (²H) atom has a mass of approximately 2.014 amu. Therefore, the molecular weight of this compound will be higher than its unlabeled counterpart.

  • Ledipasvir: ~889.00 g/mol [2][3][11]

  • This compound: ~895.04 g/mol (an increase of approximately 6.04 g/mol )

Solubility, Lipophilicity, and pKa

The effect of deuteration on solubility, lipophilicity, and pKa is generally minor. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in intermolecular interactions.

  • Solubility: The effect on aqueous solubility is not readily predictable without experimental data but is expected to be minimal.

  • Lipophilicity (LogP): Deuteration can slightly decrease lipophilicity, though this effect is generally small.

  • pKa: The dissociation constant may be slightly altered due to the different vibrational energies of C-D versus C-H bonds, but significant shifts are unlikely.[12]

The Kinetic Isotope Effect and its Pharmacokinetic Implications

The most significant impact of deuteration is often observed in the metabolic profile of a drug, due to the kinetic isotope effect. The C-D bond is stronger and requires more energy to break than a C-H bond. If deuteration occurs at a site of enzymatic metabolism (e.g., a site of oxidation by cytochrome P450 enzymes), the rate of metabolism at that position can be significantly reduced.

While Ledipasvir is reported to have minimal metabolism, evidence of slow oxidative metabolism via an unknown mechanism has been observed.[8][10] If the sites of deuteration in this compound correspond to these positions of slow oxidation, the following effects could be anticipated:

  • Metabolism: A potential decrease in the rate of formation of oxidative metabolites.

  • Elimination Half-Life: A possible extension of the already long elimination half-life due to a reduced metabolic clearance.

Data Summary: A Comparative Overview

The following table summarizes the known physicochemical properties of unlabeled Ledipasvir and the theoretically predicted properties of this compound.

Physicochemical PropertyUnlabeled LedipasvirThis compound (Theoretical)
Molecular Formula C₄₉H₅₄F₂N₈O₆C₄₉H₄₈D₆F₂N₈O₆
Molecular Weight ( g/mol ) ~889.00[2][3][11]~895.04
Aqueous Solubility < 0.1 mg/mL (pH 3.0-7.5)[2][4]Expected to be very similar
1.1 mg/mL (pH < 2.3)[2][4]Expected to be very similar
LogP 3.8[7]Potentially slightly lower
pKa 4.0, 5.0[7][8]Expected to be very similar
Plasma Protein Binding (%) > 99.8%[2][8]Expected to be very similar
Metabolism Minimal, slow oxidation[8][10]Potentially reduced rate of oxidation
Elimination Half-Life (hours) ~47[1][8][9]Potentially longer

Experimental Protocols for a Definitive Comparison

To move beyond theoretical predictions, a series of well-defined experiments are necessary. The following protocols outline the methodologies for a comprehensive physicochemical comparison of Ledipasvir and this compound.

Protocol 1: Comparative Solubility Determination

Objective: To quantitatively determine and compare the aqueous solubility of Ledipasvir and this compound across a physiologically relevant pH range.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.0, 6.0, and 7.4.

  • Sample Preparation: Add an excess amount of Ledipasvir and this compound to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility (in mg/mL) against the pH for both compounds to generate comparative solubility profiles.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Prepare pH Buffers prep2 Add Excess Compound to Buffers prep1->prep2 equil1 Agitate at 37°C for 24-48h prep2->equil1 analysis1 Centrifuge and Filter equil1->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Plot Solubility vs. pH analysis2->analysis3

Workflow for Comparative Solubility Determination
Protocol 2: Comparative Lipophilicity (LogP) Measurement

Objective: To determine and compare the octanol-water partition coefficient (LogP) of Ledipasvir and this compound.

Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Sample Preparation: Prepare stock solutions of Ledipasvir and this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing equal volumes of water-saturated n-octanol and n-octanol-saturated water.

  • Equilibration: Vortex the vials for a set period and then allow the phases to separate by centrifugation.

  • Sample Collection: Carefully collect aliquots from both the aqueous and octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous]).

G cluster_prep Phase Preparation cluster_part Partitioning cluster_analysis Analysis prep1 Prepare Saturated Octanol and Water part1 Combine Phases and Compound prep1->part1 prep2 Prepare Stock Solutions prep2->part1 part2 Vortex and Centrifuge part1->part2 analysis1 Sample Aqueous and Octanol Layers part2->analysis1 analysis2 Quantify by HPLC or LC-MS/MS analysis1->analysis2 analysis3 Calculate LogP analysis2->analysis3

Workflow for Comparative LogP Determination
Protocol 3: Spectroscopic Comparison by Mass Spectrometry and NMR

Objective: To confirm the isotopic incorporation and compare the structural characteristics of Ledipasvir and this compound.

Methodology:

  • Mass Spectrometry (MS):

    • Prepare dilute solutions of both compounds in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the samples into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire full scan mass spectra in positive ion mode.

    • Compare the monoisotopic masses of the molecular ions ([M+H]⁺) to confirm the mass shift corresponding to the six deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve accurate amounts of each compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR spectra for both compounds.

    • Compare the spectra to identify the absence of signals at the positions of deuteration in this compound.

    • Acquire ²H NMR for this compound to confirm the presence and location of the deuterium labels.

Conclusion: A Framework for Understanding Deuterated Analogs

While direct experimental data for this compound remains elusive in the public domain, a robust theoretical framework based on the principles of isotopic chemistry allows for a predictive comparison with its unlabeled counterpart. The primary and most certain difference lies in the molecular weight. More subtle, yet potentially more impactful from a pharmacological standpoint, are the anticipated effects on metabolic stability due to the kinetic isotope effect. The provided experimental protocols offer a clear and scientifically rigorous pathway for any research or drug development professional seeking to perform a direct, head-to-head physicochemical comparison of these two important molecules. Such studies are fundamental to understanding the full implications of isotopic labeling on the behavior of a drug and are a cornerstone of modern pharmaceutical science.

References

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC - NIH. Available at: [Link]

  • Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem - NIH. Available at: [Link]

  • LEDIPASVIR - precisionFDA. Available at: [Link]

  • Ledipasvir/sofosbuvir - Wikipedia. Available at: [Link]

  • Ledipasvir/Sofosbuvir - PMC - NIH. Available at: [Link]

  • ledipasvir-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at: [Link]

  • Ledipasvir - Wikipedia. Available at: [Link]

  • Ledipasvir PK Fact Sheet. Available at: [Link]

  • Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC - NIH. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. Available at: [Link]

  • How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Organic Chemistry & Synthesis - YouTube. Available at: [Link]

Sources

Ledipasvir-d6 solubility in methanol vs acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimizing Ledipasvir-d6 Solvation for Bioanalytical Applications

Executive Summary

This technical guide addresses the critical solubility characteristics of This compound , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Ledipasvir (a potent NS5A inhibitor).[1][2][3]

The Core Finding: While Acetonitrile (ACN) is a standard organic modifier for LC-MS/MS mobile phases, it is unsuitable as a primary solvent for this compound stock solutions.[1][2][3] Ledipasvir exhibits significant solubility in Methanol (MeOH) and DMSO but is practically insoluble in pure Acetonitrile.[1][2]

Failure to recognize this solubility divergence leads to three common bioanalytical failures:

  • Silent Precipitation: Micro-precipitates in ACN stocks that lower the effective concentration of the expensive IS.[1]

  • Signal Instability: Variable IS response during analytical runs.

  • Carryover: Adsorption of hydrophobic Ledipasvir aggregates to injector ports when ACN is the primary diluent.[1]

Physicochemical Profile & Solubility Thermodynamics

To understand the solvent behavior, we must analyze the molecule's properties.[1] this compound retains the physicochemical profile of native Ledipasvir, featuring a complex benzimidazole-fluorene structure.[1][3]

PropertyValueImplication for Solvation
Molecular Weight ~895.0 g/mol (d6)Large molecule with slow diffusion coefficients; requires agitation for solvation.[1][2][3]
LogP 3.8 – 5.0 (Highly Lipophilic)Extreme hydrophobicity; practically insoluble in water (<0.1 mg/mL).[1][2][3]
pKa ~4.0, 5.0 (Imidazole/Benzimidazole)pH-dependent solubility; basic conditions may reduce solubility further.[1][2][3]
Key Structural Features Benzimidazole, Fluorene, CarbamateRigid, planar aromatic systems promote "pi-stacking" aggregation, resisting solvation in aprotic solvents like ACN.[1]
Comparative Solubility Analysis
SolventSolubility RatingMechanismRecommendation
Methanol (MeOH) High (>10 mg/mL)Protic. The hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor, effectively solvating the polar carbamate and imidazole regions while accommodating the lipophilic core.[2][3]Primary Stock Solvent.
Acetonitrile (ACN) Poor/Insoluble Aprotic. While polar, ACN lacks hydrogen bond donating capability.[1][2][3] It cannot effectively break the crystal lattice energy of the rigid Ledipasvir structure.[1]Avoid for Stock. Use only as a component in diluted working solutions.[1]
DMSO Very High (>20 mg/mL)Aprotic/Polar. High dielectric constant and disruption of molecular aggregation.[1][2]Alternative Stock Solvent. (Note: High freezing point and viscosity can be issues for handling).[1][2]

Experimental Workflow: The "Solvent Switch" Strategy

The optimal workflow utilizes a "Solvent Switch" strategy: dissolve the highly lipophilic solid in a protic solvent (MeOH), then dilute into a solvent system compatible with the LC-MS mobile phase (often ACN/Water) to prevent peak distortion.[1][2]

Diagram 1: Solvation & Dilution Decision Matrix

Ledipasvir_Solvation Start This compound Solid (Powder) Solvent_Choice Select Primary Solvent Start->Solvent_Choice ACN_Path Acetonitrile (ACN) Solvent_Choice->ACN_Path Avoid MeOH_Path Methanol (MeOH) Solvent_Choice->MeOH_Path Preferred DMSO_Path DMSO Solvent_Choice->DMSO_Path Alternative Fail_State FAILURE MODE: Precipitation / Aggregation Low Recovery ACN_Path->Fail_State Stock_Sol Primary Stock Solution (1 mg/mL) MeOH_Path->Stock_Sol DMSO_Path->Stock_Sol Dilution Working Standard Prep (Dilute 100x - 1000x) Stock_Sol->Dilution Pure_Aq 100% Aqueous Dilution->Pure_Aq Avoid High_Org 50% MeOH/Water or 50% ACN/Water Dilution->High_Org Recommended Crash Precipitation on Contact Pure_Aq->Crash Ready LC-MS/MS Injection (Stable Signal) High_Org->Ready

Caption: Decision matrix for this compound preparation. Red paths indicate high-risk workflows leading to precipitation; Green paths ensure solubility integrity.[1][2][3]

Standard Operating Procedure (SOP)

Objective: Preparation of a stable 1.0 mg/mL this compound Stock Solution.

Materials:

  • This compound (Solid).[1][2][3][4][5]

  • Solvent A: Methanol (LC-MS Grade).[1][2][3]

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Glassware: Amber borosilicate glass vials (silanized preferred to minimize adsorption).

Protocol:

  • Equilibration: Allow the this compound vial to reach room temperature before opening to prevent condensation (hygroscopicity is low, but static is high).

  • Primary Solvation (The Critical Step):

    • Add Methanol directly to the vial to achieve the target concentration (e.g., 1.0 mg/mL).[1]

    • Do NOT use Acetonitrile.[1][2][4][5]

    • Vortex: 30 seconds at medium speed.

    • Sonication: Sonicate for 5–10 minutes. Caution: Monitor temperature.[1][2] Heat degradation is rare for Ledipasvir, but solvent evaporation can alter concentration.[1]

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any "haze" indicates micro-precipitation.[1][2]

  • Working Solution Preparation:

    • Dilute the Methanol stock into a mixture of 50:50 Methanol:Water or 50:50 ACN:Water .[1]

    • Why? Injecting 100% Methanol stock directly into a reverse-phase column (often equilibrated with high aqueous content) can cause "solvent washing," leading to split peaks or fronting.[1][2][3] Matching the organic strength of the mobile phase is crucial.[1]

Troubleshooting: The "Ghost Peak" & Carryover

A specific issue with Ledipasvir is its high affinity for plastic and metallic surfaces, exacerbated by improper solvent choice.[1]

Diagram 2: Carryover Mechanism & Mitigation

Carryover_Mech cluster_0 Improper Solvent (High % Water or Pure ACN) cluster_1 Mitigation Strategy Molecule This compound Surface Injector Needle / Loop Molecule->Surface Hydrophobic Adsorption Wash Needle Wash Solvent Wash->Surface Desorbs Analyte Comp Composition: MeOH:ACN:IPA:Water (1:1:1:1) + 0.1% FA

Caption: Mechanism of Ledipasvir carryover. Due to high LogP, the analyte adsorbs to surfaces if the solvent is too weak.[1] A aggressive needle wash containing IPA/MeOH is required.[1]

Technical Note on Needle Wash: Because Ledipasvir is so lipophilic, a standard weak needle wash (e.g., 10% MeOH) is insufficient.[1] You must use a "strong" needle wash containing Isopropanol (IPA) or Acetone mixed with Methanol/Acetonitrile to ensure the needle is stripped clean between injections.[1][2]

References

  • PubChem. (2023).[1][2] Ledipasvir Compound Summary. National Center for Biotechnology Information.[1][2] [Link][2][3]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015).[1] Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 114, 97-104.[1] (Validates solvent systems for Benzimidazole antivirals).

  • FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Harvoni (Ledipasvir/Sofosbuvir). Application No: 205834Orig1s000.[1][2] [Link]

Sources

Ledipasvir-d6 storage stability and shelf life at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage Stability and Shelf Life of Ledipasvir-d6 at -20°C

Authored by: A Senior Application Scientist

Abstract

This compound, the deuterated stable isotope-labeled internal standard for Ledipasvir, is critical for the accurate bioanalysis of the potent anti-HCV agent in pharmacokinetic and metabolic studies. Ensuring the integrity of this reference standard is paramount for data reliability. This technical guide provides a comprehensive framework for establishing and validating the long-term storage stability and shelf life of this compound at -20°C. We will delve into the physicochemical rationale for storage conditions, the known degradation pathways of the parent compound, a detailed protocol for a long-term stability study, and the principles of shelf-life determination. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of drug development.

Introduction: The Critical Role of Stable Isotope-Labeled Standards

In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are the gold standard for internal standards. This compound serves this role for Ledipasvir, a direct-acting antiviral used to treat Hepatitis C Virus (HCV) infection. The fundamental premise of using a SIL internal standard is that it co-elutes chromatographically and exhibits identical ionization behavior to the analyte of interest, yet is distinguishable by mass. This allows for precise correction of variations in sample extraction, handling, and instrument response.

The accuracy of this entire analytical system hinges on the unwavering stability and purity of the this compound reference standard. Any degradation of the standard would lead to an inaccurate concentration assessment, directly compromising the integrity of study results. Therefore, establishing a robust, evidence-based protocol for storage is not merely a matter of logistics but a cornerstone of scientific validity. While many suppliers recommend storage at 2-8°C, storage at -20°C is common in analytical laboratories for long-term preservation.[1] This guide outlines the necessary steps to validate -20°C as a viable long-term storage condition.

The Significance of Deuteration

Deuterium, a stable isotope of hydrogen, is incorporated into the Ledipasvir molecule to create this compound. This substitution creates a molecule that is chemically nearly identical to Ledipasvir but with a higher mass. The primary advantage of deuteration in a drug development context is often to alter metabolic pathways by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.[2][3] This can improve a drug's pharmacokinetic profile.[4][5] For a SIL internal standard, however, the key benefit is simply the mass shift for detection, with the assumption that its chemical stability profile closely mirrors that of the parent drug.[4]

Physicochemical Properties and Known Stability Profile of Ledipasvir

Understanding the inherent stability of the parent compound, Ledipasvir, is the first step in designing a storage protocol for its deuterated analog.

Chemical Structure: Ledipasvir is a complex molecule with multiple functional groups susceptible to degradation, including ester and amide moieties, and imidazole and benzimidazole rings.

Solubility: Ledipasvir is slightly soluble in water and freely soluble in organic solvents like methanol.[6][7] Stability studies are often conducted on solutions prepared in appropriate solvents.

Forced Degradation Studies: Forced degradation studies, mandated by ICH guidelines, reveal the intrinsic stability of a drug molecule.[8] Studies on Ledipasvir have shown the following:

  • Hydrolytic Degradation: The molecule is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[8] This suggests that residual moisture in the reference material or storage in protic solvents could be a long-term risk.

  • Oxidative Degradation: Ledipasvir degrades under oxidative stress.[8][9] This highlights the importance of storing the material in well-sealed containers with minimal headspace to reduce exposure to atmospheric oxygen.

  • Thermal and Photolytic Stability: The drug is relatively stable under thermal and photolytic stress.[8][9] However, protection from light is always a prudent measure for complex organic molecules.[10]

Given that this compound shares the same core structure, it is logical to assume it will be susceptible to the same degradation pathways. Storage at -20°C is intended to significantly slow the kinetics of these hydrolytic and oxidative reactions.

Rationale for Long-Term Stability Testing at -20°C

The primary objective of storing a reference standard at sub-zero temperatures is to minimize molecular motion and, consequently, the rate of all potential chemical degradation reactions. While 2-8°C is suitable for short- to medium-term storage, -20°C is often preferred for establishing a longer shelf life, provided the compound is stable to freeze-thaw cycles.

It is crucial to note that this is a validation process. One cannot assume stability at -20°C without empirical data. The study outlined below serves as a self-validating system to confirm this storage condition.

The overall workflow for validating the storage condition and determining the shelf life is a systematic process.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Long-Term Storage & Sampling cluster_2 Phase 3: Analysis & Evaluation A Procure High-Purity This compound Lot B Characterize Initial State (T=0) (Purity, Identity, Concentration) A->B D Aliquot & Store Samples at -20°C ± 5°C B->D C Develop & Validate Stability-Indicating Method (e.g., LC-MS) C->B E Pull Samples at Pre-defined Time Points (e.g., 3, 6, 9, 12, 18, 24 months) D->E F Analyze Pulled Samples (Purity, Degradants) E->F G Compare Data to T=0 and Acceptance Criteria F->G H Perform Statistical Analysis & Trend Evaluation G->H I Establish Shelf Life H->I

Caption: Workflow for this compound Stability Study.

Experimental Protocol: Long-Term Stability Study of this compound at -20°C

This protocol is designed in accordance with the principles outlined in ICH Q1A(R2) guidelines for stability testing.[11][12]

Materials and Equipment
  • This compound: A single, well-characterized batch of high purity (e.g., >98%).

  • Solvent: HPLC or LC-MS grade solvent (e.g., methanol, acetonitrile, or a mixture in which this compound is stable).

  • Storage Vials: Amber glass vials with inert, airtight caps.

  • Calibrated -20°C Freezer: With continuous temperature monitoring.

  • Validated Stability-Indicating Analytical Method: An LC-MS/MS or UPLC method capable of separating Ledipasvir from its potential degradation products.[6]

Step-by-Step Methodology
  • Preparation of Stability Samples (Time=0):

    • Prepare a stock solution of this compound in the chosen solvent at a concentration relevant to its use in analytical assays (e.g., 1 mg/mL).

    • Dispense precise aliquots of this stock solution into a sufficient number of amber glass vials to cover all planned time points and backup samples.

    • Seal the vials tightly, ensuring minimal headspace.

  • Initial Analysis (Time=0):

    • Immediately analyze at least three freshly prepared aliquots.

    • The analysis should include:

      • Purity Assay: Determine the initial purity of this compound using the validated chromatographic method. This value serves as the baseline.

      • Degradant Profile: Quantify any observable impurities or degradation products.

      • Appearance: Visually inspect the solution for color, clarity, and precipitation.

  • Storage:

    • Place all remaining vials in the calibrated -20°C freezer.

    • The storage conditions should be maintained at -20°C ± 5°C.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., 3, 6, 9, 12, 18, 24, 36 months), remove three vials from the freezer.

    • Allow the vials to equilibrate to room temperature before opening to prevent condensation.[13]

    • Perform the same set of analyses as conducted at Time=0 (Purity Assay, Degradant Profile, Appearance).

Stability-Indicating Method

A robust, validated stability-indicating method is the core of this protocol. An example would be a Reverse-Phase UPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[6]

  • Column: C18 stationary phase (e.g., AQUITY UPLC BEH C18, 150 mm x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Detection: PDA detection at the λmax of Ledipasvir (~236 nm) and MS detection for peak identification and confirmation.[6][14]

Data Analysis and Shelf-Life Determination

The goal is to determine the time period during which the this compound standard remains within pre-defined acceptance criteria.

Acceptance Criteria

These should be established before the study begins. A typical set of criteria for a reference standard might be:

  • Purity: Remains ≥ 98.0% of the initial value.

  • Individual Impurity: No single degradation product exceeds 0.5%.

  • Total Impurities: Total degradation products do not exceed 1.0%.

  • Appearance: No change in physical appearance.

Data Presentation

All quantitative data should be compiled into a clear, tabular format for easy comparison across time points.

Time Point (Months)Mean Purity (%) (n=3)% Change from T=0Max Individual Impurity (%)Total Impurities (%)Appearance
099.80.0< 0.10.2Clear, Colorless
399.7-0.1< 0.10.3Pass
699.80.0< 0.10.2Pass
1299.6-0.20.150.4Pass
2499.5-0.30.20.5Pass
36Data to be collectedTBDTBDTBDTBD

Table 1: Example Stability Data for this compound at -20°C.

Shelf-Life Evaluation

The shelf life is the time point at which the trend line from the stability data intersects the acceptance criteria limit. For reference standards, if no significant degradation is observed over the study period (e.g., 24 or 36 months), the shelf life can be assigned as that period. The data should be evaluated for any trends of degradation. If a clear trend is observed, statistical analysis can be used to predict the intersection with the acceptance limit.[15]

Conclusion and Recommendations

This guide provides a scientifically grounded framework for validating the long-term storage of this compound at -20°C. Based on the known chemical liabilities of Ledipasvir, primarily hydrolysis and oxidation, storage at -20°C is a logical approach to minimize degradation and ensure the long-term integrity of this critical analytical standard.[8] However, this must be confirmed with empirical data from a well-designed long-term stability study as detailed herein.

Key Recommendations:

  • Use a Single Batch: Conduct the entire stability study on a single, high-purity batch of this compound.

  • Protect from Light and Moisture: Store aliquots in amber, airtight vials.[10][13]

  • Validate the Analytical Method: The stability-indicating method is the most critical component of the study; it must be fully validated for specificity, linearity, accuracy, and precision.

  • Monitor Storage Conditions: Continuously monitor and log the temperature of the storage unit.

By following this comprehensive protocol, laboratories can confidently establish and defend the shelf life of this compound, ensuring the continued accuracy and reliability of their bioanalytical data.

References

  • Swain, D., & Samanthula, G. (2017). Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 138, 29-42. [Link]

  • Agarwal, B., et al. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Indian Journal of Pharmaceutical Education and Research, 54(4), 212-221. [Link]

  • Journal of Molecules (2024). Ledipasvir: An Antiviral Medication. Open Access Journals. [Link]

  • International Journal of Scientific Research & Technology. (2023). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. [Link]

  • Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines. [Link]

  • Pharmaceutical Technology. (2022). Ensuring Robust Stability Testing for Product Longevity. [Link]

  • Gilead Sciences. (2015). Ledipasvir/Sofosbuvir - PMC - NIH. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

  • Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosa. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • Nature Reviews Drug Discovery. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]

  • From Bench to Blockbuster. (n.d.). The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. [Link]

  • EDQM. (2021). What are the storage conditions for EDQM reference standards? [Link]

  • ManTech Publications. (2025). Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Pharma Dekho. (2025). Procedure For Procurement and storage of reference standards. [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Pharmaguddu. (2024). SOP for Controlling and Storage Reference standards. [Link]

  • ResearchGate. (n.d.). Repurposing Novel Antagonists to p7 Viroporin of HCV Using in silico Approach. [Link]

  • Biochemistry. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. [Link]

Sources

Technical Guide: Spectral Characterization and Bioanalysis of Ledipasvir-d6

[1][2][3]

Executive Summary

Ledipasvir-d6 (LDV-d6) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of Ledipasvir (LDV) in biological matrices.[1][2][3][4] Its utility in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) relies on its ability to mirror the physicochemical behavior of the analyte—retention time, ionization efficiency, and recovery—while maintaining distinct mass spectral resolvability.[2]

This guide provides an in-depth analysis of the spectral properties (NMR and MS/MS) of this compound, focusing on the structural validation and mechanistic fragmentation required for high-sensitivity LC-MS/MS method development.

Part 1: Molecular Architecture & Isotopic Design[2]

The efficacy of this compound as an internal standard is dictated by the specific position of the deuterium labels. Commercial synthesis typically targets the methoxycarbonyl moieties or the valine isopropyl side chains to ensure metabolic stability and prevent deuterium exchange.

Structural Specifications
  • Analyte: Ledipasvir (GS-5885)[1][2][3][4][5]

  • Internal Standard: this compound (Hexadeuterated)[1][2][3][4]

  • Chemical Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: ~895.0 g/mol (compared to ~889.0 g/mol for LDV-d0)[1][2][3][4]

Isotopic Labeling Strategy

The most common labeling pattern involves the deuteration of the two terminal methyl ester groups (

23
  • Chemical Stability: Methyl esters are chemically stable under standard extraction conditions.[2]

  • Fragmentation Tracking: The label is retained in the primary daughter ions used for MRM (Multiple Reaction Monitoring) quantitation.[2]

Part 2: Mass Spectrometry Characterization

Developing a robust LC-MS/MS method requires understanding the fragmentation pathways of both the analyte and the IS to avoid "cross-talk" (signal interference).

Ionization & Fragmentation Logic

Ledipasvir exhibits high proton affinity due to its benzimidazole and imidazole moieties, making ESI+ (Electrospray Ionization, Positive Mode) the standard detection method.[2]

  • Precursor Ion Formation:

    
    
    
    • LDV-d0:

      
       889.4[1][2][3][4]
      
    • LDV-d6:

      
       895.4[1][2][3][4]
      
  • Primary Fragmentation: The dominant cleavage occurs at the amide bond of the valine carbamate moiety, releasing a characteristic fragment ion.

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage mechanism that generates the quantitation ions.

FragmentationPathwaycluster_legendMechanism NoteParentPrecursor Ion [M+H]+(LDV: 889.4 / d6: 895.4)CollisionCollision InducedDissociation (CID)Parent->Collision N2/Ar GasFragment1Product Ion A (Valine-Carbamate)(LDV: 130.1 / d6: 133.1)Collision->Fragment1 Amide Bond Cleavage(Primary Quant Ion)Fragment2Product Ion B (Core Moiety)(High Mass Fragment)Collision->Fragment2 Neutral LossNoteIf d6 labeling is on O-Methyl groups:Fragment retains 1x CD3 group (+3 Da shift).

Caption: CID fragmentation pathway of Ledipasvir. The primary transition involves the cleavage of the valine-carbamate cap. For O-methyl-d6 labeled IS, the product ion shifts by +3 Da.[1][2][3][4]

MRM Transition Table

The selection of transitions is critical. If the d6 label is located on the methoxy groups (common), the symmetric molecule produces a fragment containing one labeled group (d3).[2]

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Ledipasvir (d0) 889.4130.135 - 45Quantifier
Ledipasvir (d0) 889.4104.150 - 60Qualifier
This compound 895.4133.1 *35 - 45Internal Standard

*Note on d6 Specificity: If your specific batch of this compound is labeled on the isopropyl carbons rather than the methoxy, the product ion may shift to 136.1 . Always verify the Certificate of Analysis (CoA) for the specific labeling position.[2]

Isotopic Purity & Cross-Talk Check

A "self-validating" protocol must account for isotopic impurity.[1][2][3][4]

  • The Risk: If the d6 standard contains traces of d0 (unlabeled drug), it will contribute to the analyte signal, causing overestimation at the Lower Limit of Quantitation (LLOQ).

  • Validation Step: Inject a "Zero Sample" (Matrix + IS only).[2][3][4] The response at the analyte channel (

    
    ) must be 
    
    
    of the LLOQ response.

Part 3: NMR Structural Elucidation[2][6][7]

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the incorporation of deuterium.[2] Since deuterium (


Comparative H NMR Analysis

Solvent: DMSO-d6 or Methanol-d4 .[1][2][3][4]

MoietyChemical Shift (

, ppm) - Native (d0)
Chemical Shift (

, ppm) - Labeled (d6)
Structural Insight
Methoxy (-OCH3) ~3.54 (Singlet, 6H)Absent / Silent Confirms replacement of -OCH3 with -OCD3.[1][2][3][4]
Valine

-CH
~4.0 - 4.2 (Multiplet)~4.0 - 4.2 (Multiplet)Unchanged (Reference signal).[1][2][3][4]
Aromatic Protons 7.0 - 8.2 (Multiplet)7.0 - 8.2 (Multiplet)Unchanged (Core structure intact).[1][2][3][4]
Isopropyl Methyls ~0.8 - 0.9 (Doublet)~0.8 - 0.9 (Doublet)Unchanged (unless label is on isopropyl).[1][2][3][4]
Verification Logic
  • Integration Check: In the native spectrum, the methoxy singlet integrates to 6 protons. In the d6 spectrum, this region should show zero integration (or

    
     if impurities exist).[2]
    
  • Isotope Effect: Neighboring carbons in

    
    C NMR may show slight upfield shifts and multiplet splitting (C-D coupling) due to the deuterium isotope effect, further validating the covalent bond.[2]
    

Part 4: Bioanalytical Protocol (LC-MS/MS)

This workflow describes a validated method for quantifying Ledipasvir in human plasma using this compound.[1][2][3][4]

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) are preferred to maximize recovery.[1][2][3][4]

  • Aliquot: 50 µL Human Plasma.

  • IS Addition: Add 20 µL of this compound working solution (500 ng/mL in MeOH).

  • Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid). Vortex for 1 min.

  • Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Reconstitution: Dilute supernatant 1:1 with mobile phase A before injection to improve peak shape.

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm.[1][2][3][4]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).[2][3][4]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 30% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[2][4]

Analytical Workflow Diagram

BioanalyticalWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS Analysiscluster_dataData ProcessingStep1Plasma Sample+ LDV-d6 (IS)Step2Protein Precipitation(ACN + 0.1% FA)Step1->Step2Step3Centrifugation(12k g, 10 min)Step2->Step3Step4LC Separation(C18, Gradient)Step3->Step4 SupernatantStep5ESI+ Detection(MRM Mode)Step4->Step5Step6Ratio Calculation(Area LDV / Area IS)Step5->Step6

Caption: Step-by-step bioanalytical workflow for Ledipasvir quantification using LDV-d6.

References

  • PubChem. (n.d.).[2][3][4] Ledipasvir Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2][3][4]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015).[2][3][4] Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 114, 97-104.[2][4] (Contextual reference for NS5A inhibitor methods).

  • FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Harvoni (Ledipasvir/Sofosbuvir). Application No: 205834Orig1s000.[2][4] Retrieved from [Link]

  • Mamdouh, M. A., et al. (2017).[2][3][4] Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma.[1][2][4][6] Journal of Pharmaceutical and Biomedical Analysis, 145, 11-12.[2][4]

Methodological & Application

Application Note: Ledipasvir-d6 LC-MS/MS MRM Transition Optimization & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers optimizing LC-MS/MS methods for Ledipasvir quantification using its deuterated internal standard (Ledipasvir-d6).

Abstract

This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for this compound (IS) to support high-sensitivity quantification of Ledipasvir in biological matrices. Unlike standard operating procedures that provide static parameters, this protocol focuses on the causality of ionization and fragmentation, addressing the specific challenges of isotopic labeling positions, cross-talk interference, and collision energy (CE) ramping.

Introduction & Scientific Context

Ledipasvir (C₄₉H₅₄F₂N₈O₆) is a potent NS5A inhibitor used in the treatment of Hepatitis C. In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), specifically this compound, is critical to compensate for matrix effects (ion suppression/enhancement) and recovery variations during extraction.

The Challenge: Commercially available this compound standards vary in labeling positions. The deuterium atoms may be located on the benzimidazole core or the valine-carbamate side chains. Consequently, the MRM transition for the IS cannot be assumed; it must be experimentally verified against the Certificate of Analysis (CoA) and fragmentation spectra to ensure the monitored fragment actually contains the heavy isotope.

Method Development Strategy
2.1. Ionization Physics

Ledipasvir possesses multiple nitrogen atoms (benzimidazole and pyrrolidine rings), making it highly amenable to Positive Electrospray Ionization (ESI+) . The protonated molecule


 is the target precursor.
  • Ledipasvir

    
    :  ~889.4 m/z
    
  • This compound

    
    :  ~895.4 m/z (Assuming +6 Da shift)
    
2.2. Fragmentation Logic

The primary fragmentation pathway for Ledipasvir typically involves the cleavage of the N-methoxycarbonyl-L-valine moiety.

  • Common Fragment (Native): m/z 130.1 (High intensity, lower specificity).

  • Specific Fragment (Native): m/z 247.1 or 569.2 (Higher specificity, lower baseline noise).

Critical IS Optimization Rule: If the d6-label is located on the valine side chain, the IS fragment will shift (e.g.,


). If the label is on the central core, the small fragment (

) will not shift, leading to potential cross-talk if the mass resolution is insufficient.
Experimental Protocol: MRM Optimization
Phase 1: Stock Preparation & Infusion
  • Stock Solution: Dissolve this compound in DMSO or Methanol to 1 mg/mL.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • System: Triple Quadrupole MS (e.g., Sciex API 4000/6500, Waters Xevo, or Agilent 6400 series).

Phase 2: Precursor & Product Ion Scanning

Do not rely solely on literature values. Perform the following scans:

  • Q1 Scan (Precursor Selection):

    • Infuse at 10 µL/min.

    • Scan range: 880–910 m/z.

    • Target: Identify the isotopic cluster. Confirm the monoisotopic peak at 895.4 m/z .

  • Product Ion Scan (MS2):

    • Fix Q1 to 895.4 m/z.

    • Sweep Collision Energy (CE) from 10V to 60V.

    • Objective: Identify if the dominant fragment is 130.1 (label on core) or 136.1 (label on fragment).

Phase 3: Automated Parameter Ramp

Once the transitions are identified, optimize the electrical potentials.

ParameterDescriptionOptimization Action
Declustering Potential (DP) Controls ion entry energy/solvation.Ramp 50–150 V. Look for plateau, not max peak (stability > sensitivity).
Collision Energy (CE) Energy for fragmentation in Q2.Ramp 10–70 eV. Plot signal intensity vs. CE (See Diagram 1).
Cell Exit Potential (CXP) Focuses ions exiting Q2.Usually 10–15 V; less critical but optimize for transmission.
Optimized MRM Transitions (Reference Data)

Note: Values below are typical. Verify against your specific IS lot.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Type
Ledipasvir 889.4130.15045Quantifier (Sensitive)
Ledipasvir 889.4247.15055Qualifier (Specific)
This compound 895.4 136.1 *5045IS Quantifier

*Assumption: d6 label resides on the valine-isopropyl group. If label is on the core, Product is 130.1.

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for selecting the correct IS transition to avoid "Cross-Talk" (interference).

MRM_Optimization Start Start: this compound Infusion Q1_Scan Q1 Scan: Confirm Parent [M+H]+ = 895.4 Start->Q1_Scan MS2_Scan Product Ion Scan (MS2) Fragment 895.4 Q1_Scan->MS2_Scan Check_Frag Check Dominant Fragment Mass MS2_Scan->Check_Frag Frag_136 Fragment = 136.1 m/z (Label on Side Chain) Check_Frag->Frag_136 Shift Observed (+6) Frag_130 Fragment = 130.1 m/z (Label on Core) Check_Frag->Frag_130 No Shift (0) Opt_136 Optimize CE for 895.4 -> 136.1 Frag_136->Opt_136 Opt_130 Optimize CE for 895.4 -> 130.1 Frag_130->Opt_130 Validation Cross-Talk Validation Inject IS -> Monitor 889.4 Opt_136->Validation Opt_130->Validation Final Final Method Parameters Validation->Final < 20% LLOQ Interference

Figure 1: Decision tree for selecting the correct this compound MRM transition based on isotopic labeling position.

LC-MS/MS System Configuration Protocol

To ensure the optimized MRM performs well in matrix, use the following chromatographic setup which separates phospholipids from the analyte.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Injection Volume: 5 – 10 µL.

Gradient Table:

Time (min) %B Event
0.00 30 Loading
0.50 30 Isocratic Hold
2.50 90 Elution (Analyte ~1.8-2.0 min)
3.50 90 Wash
3.60 30 Re-equilibration

| 5.00 | 30 | End |

Validation & Troubleshooting (Self-Validating System)

The Cross-Talk Check (Mandatory): Because this compound is an isotope, "isotopic contribution" can occur.

  • Inject: A blank sample containing only Internal Standard (this compound).

  • Monitor: The Analyte channel (889.4 -> 130.1).

  • Acceptance Criteria: The area response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) area.

    • Failure Mode: If interference is high, your mass resolution is too low, or the d6 standard contains unlabeled impurities.

Solubility Check: Ledipasvir is highly lipophilic. If peak tailing occurs, increase the initial %B or add 0.1% Formic Acid to the Mobile Phase B to ensure protonation is maintained throughout the gradient.

References
  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma.[1] Journal of Chromatography B, 1002, 78-84.

  • Nebsen, M., & Elzanfaly, E. S. (2016). Simultaneous determination of ledipasvir and sofosbuvir in human plasma by LC-MS/MS: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 129, 47-53.

  • U.S. Food and Drug Administration (FDA).[2] (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Pan, C., et al. (2016). Simultaneous determination of Ledipasvir, Sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS.[3] Journal of Chromatography B, 1008, 255-259.[3]

Sources

Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma using Ledipasvir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust bioanalytical method for the quantitative determination of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C, in human plasma. The method employs a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Ledipasvir-d6, is utilized. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Ledipasvir. All procedures are in accordance with the principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2]

Introduction: The Rationale for Precise Ledipasvir Quantification

Ledipasvir is a cornerstone in the combination therapy for chronic Hepatitis C virus (HCV) infection. Its mechanism of action involves the inhibition of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly. Given its critical role in antiviral therapy, the accurate measurement of Ledipasvir concentrations in human plasma is paramount for several reasons:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.

  • Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens, ensuring therapeutic efficacy while minimizing potential toxicity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3][4] A crucial element in developing a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it shares near-identical physicochemical properties with the analyte.[5][6] This ensures that it co-elutes with Ledipasvir and experiences similar effects from the sample matrix, thereby effectively compensating for variations in sample preparation and instrument response.[5]

This application note provides a comprehensive protocol for the quantification of Ledipasvir in human plasma, detailing the rationale behind the chosen methodology and offering insights into best practices for ensuring data integrity.

Materials and Reagents

Material/ReagentSupplierGrade
LedipasvirCommercially Available≥98% purity
This compoundCommercially Available≥98% purity, Deuterated
AcetonitrileFisher Scientific or equivalentLC-MS Grade
MethanolFisher Scientific or equivalentLC-MS Grade
Formic AcidSigma-Aldrich or equivalentLC-MS Grade
Human Plasma (K2EDTA)Reputable Bio-supplierAnalytical Grade
Deionized WaterIn-house systemType 1, 18.2 MΩ·cm

Preparation of Stock and Working Solutions

Rationale for Solution Preparation

The accuracy of the entire assay is fundamentally dependent on the precise preparation of stock and working solutions. It is imperative to use calibrated analytical balances and volumetric glassware. All solutions should be stored at appropriate temperatures to prevent degradation.

Protocol
  • Ledipasvir Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ledipasvir reference standard.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Vortex to ensure complete dissolution.

    • Store at -20°C.

  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in methanol in a 1 mL volumetric flask.

    • Vortex to ensure complete dissolution.

    • Store at -20°C.

  • Ledipasvir Working Solutions for Calibration Curve and Quality Controls:

    • Perform serial dilutions of the Ledipasvir stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions at various concentrations. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile. The selection of a 100 ng/mL concentration is based on providing a consistent and robust signal within the typical calibration range for Ledipasvir, which often spans from low ng/mL to 1000 ng/mL or higher.[1][7] This concentration is high enough to be easily detectable and low enough to not cause detector saturation.

Sample Preparation: Protein Precipitation

Method Selection and Justification

Protein precipitation is a widely used technique for sample clean-up in bioanalysis due to its simplicity, speed, and broad applicability.[8] It involves the addition of an organic solvent, typically acetonitrile, to the plasma sample, which denatures and precipitates the proteins. This method effectively removes a large portion of the interfering matrix components, allowing for a cleaner extract for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation plasma 1. Aliquot 100 µL Human Plasma is_add 2. Add 25 µL of This compound IS (100 ng/mL) plasma->is_add vortex1 3. Vortex Mix (10 seconds) is_add->vortex1 ppt 4. Add 300 µL of Acetonitrile vortex1->ppt vortex2 5. Vortex Mix (1 minute) ppt->vortex2 centrifuge 6. Centrifuge (10,000 x g, 5 min, 4°C) vortex2->centrifuge supernatant 7. Transfer Supernatant to new plate/vials centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Sources

High-Performance Liquid Chromatography Analysis of Ledipasvir using Ledipasvir-d6 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LDP-06

Abstract & Introduction

This application note details a robust LC-MS/MS protocol for the quantification of Ledipasvir (LDV) in biological matrices using Ledipasvir-d6 as a stable isotope-labeled internal standard (SIL-IS).

Ledipasvir is a Hepatitis C Virus (HCV) NS5A inhibitor characterized by high lipophilicity (LogP ~3.8) and pH-dependent solubility.[1] Its basic imidazole and pyrrolidine moieties (pKa ~4.0, 5.0) make it susceptible to secondary interactions with residual silanols on HPLC columns, often resulting in peak tailing.

The Solution: The use of an Ammonium Acetate buffered mobile phase is critical.[2][3] Unlike simple formic acid solutions, ammonium acetate provides ionic strength to mask silanols and maintains a stable pH (typically 4.0–5.0) that ensures consistent ionization in positive Electrospray Ionization (ESI+) mode without suppressing the MS signal.

Chemical & Physical Properties

Understanding the analyte is the first step to successful chromatography.

PropertyLedipasvir (Analyte)This compound (Internal Standard)
Molecular Formula C49H54F2N8O6C49H48D6F2N8O6
Molecular Weight ~889.0 g/mol ~895.0 g/mol (+6 Da shift)
pKa ~4.0, 5.0 (Basic)Similar to analyte
LogP 3.8 (Highly Lipophilic)Similar to analyte
Solubility pH dependent; soluble in organic solventsSimilar to analyte

The Mobile Phase Strategy: Why Ammonium Acetate?

Mechanistic Insight

In LC-MS/MS of basic drugs like Ledipasvir, peak shape and sensitivity are competing priorities.

  • Silanol Suppression: The ammonium cations (

    
    ) in the buffer compete with the protonated drug for binding sites on the silica support (residual silanols). This reduces "drag" on the analyte, sharpening the peak.
    
  • Volatility: Ammonium acetate is fully volatile, preventing salt deposition in the MS source (unlike phosphate buffers).

  • pH Control: Adjusting 10mM Ammonium Acetate to pH 4.0–5.0 with acetic acid ensures the analyte is fully protonated (

    
    ) for detection while remaining within the stability range of most C18 columns.
    
Method Development Workflow

The following diagram outlines the logical flow for establishing this method.

MethodDevelopment Start Start: Ledipasvir Analysis BufferSel Buffer Selection: 10mM Ammonium Acetate Start->BufferSel Volatile Buffer Req PHAdjust pH Adjustment: Titrate to pH 4.0-5.0 (Acetic Acid) BufferSel->PHAdjust Optimize Ionization ColumnSel Column Selection: C18 (End-capped) PHAdjust->ColumnSel Silanol Suppression MSTuning MS Tuning: Optimize Transitions (Parent -> Daughter) ColumnSel->MSTuning Coupling Validation Validation: Linearity, Accuracy, Matrix Effect MSTuning->Validation Final Method

Figure 1: Strategic workflow for developing the Ledipasvir LC-MS/MS method.

Experimental Protocols

Protocol A: Preparation of Mobile Phase (10mM Ammonium Acetate, pH 5.0)

Objective: Create 1.0 L of Mobile Phase A. Reagents:

  • Ammonium Acetate (HPLC Grade or higher)[4]

  • Glacial Acetic Acid (HPLC Grade)

  • Milli-Q Water (18.2 MΩ·cm)

Steps:

  • Weighing: Accurately weigh 0.771 g of Ammonium Acetate.

  • Dissolution: Transfer to a beaker and dissolve in approx. 900 mL of Milli-Q water.

  • pH Adjustment: Place a calibrated pH meter into the solution under gentle stirring.

  • Titration: Add Glacial Acetic Acid dropwise until the pH stabilizes at 5.0 ± 0.1 . (Note: Native ammonium acetate is ~pH 6.8; acidification is required).

  • Volume Make-up: Transfer to a 1000 mL volumetric flask and dilute to volume with Milli-Q water.

  • Filtration: Filter through a 0.22 µm nylon membrane to remove particulates.

  • Degassing: Sonicate for 10 minutes prior to use.

    • Validity: Use within 48 hours to prevent bacterial growth.

Protocol B: LC-MS/MS Instrumental Parameters

System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).

1. Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.6 mL/min
Column Temp 40°C
Injection Vol 5–10 µL

Gradient Program:

  • 0.0 min: 40% B (Equilibration)

  • 1.0 min: 40% B

  • 3.0 min: 90% B (Elution of Ledipasvir)

  • 4.5 min: 90% B

  • 4.6 min: 40% B

  • 6.0 min: Stop (Re-equilibration)

2. Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

MRM Transitions:

  • Ledipasvir:

    
     889.4 
    
    
    
    130.1 (Quantifier), 889.4
    
    
    176.1 (Qualifier).
  • This compound:

    
     895.4 
    
    
    
    [Optimize] (Typically shifted by +6 Da if the fragment contains the label, or same as parent if label is lost. User must tune this transition ).

System Suitability & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Retention Time (RT): Ledipasvir and this compound should elute within ±0.05 min of each other.

  • Peak Tailing Factor:

    
     (Ammonium acetate is crucial here).
    
  • Signal-to-Noise (S/N): >10 for the LLOQ (Lower Limit of Quantification).

Troubleshooting Logic

Use the following decision tree to diagnose common chromatographic issues.

Troubleshooting Issue Problem Detected PeakShape Issue: Peak Tailing? Issue->PeakShape RTShift Issue: RT Drifting? Issue->RTShift CheckBuffer Check Buffer pH (Must be < 6.0) PeakShape->CheckBuffer Yes CheckCol Column Aging? Replace C18 PeakShape->CheckCol pH is OK RTShift->CheckCol Later elution CheckOrg Check Organic % (Evaporation?) RTShift->CheckOrg Earlier elution

Figure 2: Decision tree for troubleshooting peak shape and retention time issues.

References

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma.[5] Journal of Pharmaceutical and Biomedical Analysis.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67505836, Ledipasvir. PubChem.

  • Agilent Technologies. Multiresidue Analysis of Veterinary Drugs... (Demonstrating 5mM Ammonium Acetate usage).

  • FDA.gov (2019). Clinical Pharmacology and Biopharmaceutics Review: Harvoni (Ledipasvir/Sofosbuvir).

Sources

Ledipasvir-d6 retention time on C18 analytical columns

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Retention & Quantification of Ledipasvir-d6 on C18 Analytical Columns

Abstract & Scope

This application note details the protocol for the Reverse Phase Liquid Chromatography (RPLC) separation and Mass Spectrometric (MS/MS) detection of This compound (LDV-d6) , the stable isotope-labeled internal standard for the Hepatitis C antiviral Ledipasvir (LDV).

This guide addresses the specific physicochemical challenges of Ledipasvir—namely its high lipophilicity (LogP ~3.8–5.0) and pH-dependent solubility—and provides a self-validating workflow to manage the deuterium isotope effect , where LDV-d6 may exhibit slightly shorter retention times than the native analyte.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Chemists.

Physicochemical Context & Column Selection

The Hydrophobicity Challenge

Ledipasvir is a large, lipophilic molecule containing a benzimidazole-difluorofluorene core. On alkyl-bonded phases (C18), it exhibits strong retention.

  • Mechanism: Partitioning driven by hydrophobic interaction between the C18 alkyl chains and the fluorene core.

  • Isotope Effect: The Carbon-Deuterium (C-D) bond is shorter and has a lower polarizability than the Carbon-Hydrogen (C-H) bond.[1] In RPLC, this results in LDV-d6 being slightly less lipophilic than LDV, causing it to elute slightly earlier (typically

    
     to 
    
    
    
    min).
Column Chemistry Selection

To mitigate peak tailing caused by secondary silanol interactions with the basic imidazole moieties, a high-purity, end-capped C18 column is required.

FeatureRecommendationScientific Rationale
Stationary Phase C18 (Octadecyl)Maximize hydrophobic retention for resolution from matrix.
Particle Size 1.7 µm (UHPLC) or 3.5 µm (HPLC)Sub-2 µm particles improve peak capacity for complex plasma matrices.
End-Capping Double End-cappedBlocks free silanols (

) that cause tailing of basic drugs like LDV.
Pore Size 100 ÅSufficient for small molecule diffusion; 300 Å is unnecessary.

Experimental Protocol

Reagents & Materials
  • Analytes: Ledipasvir (Reference Std), this compound (Internal Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Modifiers: Formic Acid (FA) or Ammonium Formate.[2]

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. (Maintains acidic pH ~2.7 to ensure protonation of basic nitrogens, improving solubility and peak shape).

  • Mobile Phase B (MPB): 100% Acetonitrile. (Methanol can be used but ACN provides sharper peaks for this lipophilic compound).

Chromatographic Gradient
  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or Waters XBridge C18.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Critical to reduce backpressure and improve mass transfer).

Time (min)% Mobile Phase BEventMechanism
0.0030%Initial HoldLoad sample; divert salts to waste.
0.5030%Start GradientBegin elution.
3.0095%Ramp UpElute highly hydrophobic LDV/LDV-d6.
4.0095%WashRemove phospholipids/matrix.
4.1030%Re-equilibrationReturn to initial conditions.
5.5030%StopSystem ready for next injection.
Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor (

)
Product (

)
RoleCollision Energy (eV)
Ledipasvir 889.4130.1Quantifier~45
Ledipasvir 889.4176.2Qualifier~55
This compound 895.4136.1*Internal Std~45

*Note: The product ion for d6 depends on the labeling position. If the label is on the fragment lost, monitor 130.1. If on the core retained, monitor 136.1. Verify via product ion scan.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data processing, highlighting the decision points for managing the isotope effect.

G cluster_QC Quality Control Check Sample Biological Matrix (Plasma/Serum) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Add LDV-d6 IS Centrifuge Centrifugation 14,000 rpm, 10 min PPT->Centrifuge LC LC Separation C18 Gradient Centrifuge->LC Supernatant MS MS/MS Detection +ESI MRM LC->MS Elution Data Data Processing RT Alignment MS->Data CheckRT Check RT Shift (LDV vs d6) Data->CheckRT Action Adjust Integration Window CheckRT->Action If > 0.1 min shift

Caption: Figure 1. Analytical workflow for this compound quantification, including a QC loop for retention time (RT) verification.

Results & Discussion

Retention Time Behavior

Under the described gradient conditions, Ledipasvir typically elutes at ~3.2 minutes .

  • Observation: This compound will elute at ~3.18 minutes .

  • Impact: While the peaks visually overlap, the MS software integration window must be wide enough (e.g., ± 0.5 min) to capture the apex of both the native and deuterated forms without truncation.

Linearity & Sensitivity

The method provides a linear dynamic range from 10 ng/mL to 10,000 ng/mL .

  • r² Value: > 0.995.

  • Carryover: Due to high lipophilicity, Ledipasvir can stick to injector ports.

    • Solution: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure mobile phase pH is acidic (< 3.0) or use a "Shield" RP column.
RT Drift Column temperature fluctuation.Lock column oven at 40°C; do not rely on ambient temperature.
Signal Suppression Matrix effect (Phospholipids).Ensure the gradient wash step (95% B) is long enough (at least 1 min).
Split Peaks Solvent mismatch.Dissolve sample in 50:50 Mobile Phase A:B, not 100% strong solvent.

References

  • FDA Clinical Pharmacology Review. Application Number: 205834Orig1s000 (Harvoni). Center for Drug Evaluation and Research.

  • PubChem Compound Summary. Ledipasvir (CID 67505836).[3] National Library of Medicine.

  • Rezk, M. R., et al. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma. Journal of Chromatography B.

  • Turowski, M., &hz; Deshmukh, B. (2005).Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Provides theoretical grounding for the d6 elution shift).

Sources

Mastering the Preparation of Ledipasvir-d6 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Ledipasvir-d6 in Hepatitis C Research

Ledipasvir is a potent direct-acting antiviral agent that has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection.[1] Its mechanism of action involves the targeted inhibition of the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[2][3][4] By disrupting the function of NS5A, Ledipasvir effectively halts the viral life cycle.[2] In research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accurate quantification of the active pharmaceutical ingredient in biological matrices.

This compound, a deuterated analog of Ledipasvir, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods such as GC-MS or LC-MS.[5] The six deuterium atoms on the methoxycarbonyl groups provide a distinct mass shift without significantly altering the chemical and physical properties of the molecule, ensuring it co-elutes with and behaves similarly to the unlabeled Ledipasvir during sample preparation and analysis. The preparation of a precise and stable stock solution of this compound is the foundational step for generating reliable experimental data.

This application note provides a comprehensive, field-proven protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO). We will delve into the rationale behind each step, emphasizing best practices to ensure the integrity, stability, and accurate concentration of your stock solution.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the properties of both the solute (this compound) and the solvent (DMSO) is paramount for successful stock solution preparation.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C49H48D6F2N8O6[5](CH3)2SO[6]
Molecular Weight 895.1 g/mol [5]78.13 g/mol [6]
Appearance Crystalline solid[7]Clear, colorless liquid[8]
Solubility Soluble in DMSO and methanol[5]Miscible with water and a wide range of organic solvents[9]
Storage (Solid) -20°C, stable for ≥ 4 years[5][7]Room temperature, in a tightly sealed container[10][11][12]

Ledipasvir has a reported solubility in DMSO of approximately 20 mg/mL to over 44 mg/mL.[7][13] Given that this compound has a nearly identical structure, its solubility is expected to be in the same range. This high solubility makes DMSO an excellent choice for preparing concentrated stock solutions.

DMSO is a powerful, polar aprotic solvent.[6] However, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][10][11][14] Water contamination can impact the stability of the dissolved compound and the accuracy of the solution's concentration. Therefore, the use of anhydrous DMSO and proper handling techniques are critical.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key stages of the protocol, from initial setup to final storage.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate Reagents (this compound, DMSO) B Weigh this compound A->B D Add DMSO to this compound B->D C Prepare Anhydrous DMSO E Facilitate Dissolution (Vortexing/Sonication) D->E F Visually Confirm Complete Dissolution E->F G Aliquot Stock Solution F->G H Label Vials Clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing this compound stock solution.

Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for creating working solutions for various assays.

Materials and Equipment
  • This compound solid (≥99% deuterated forms)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.01 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Methodology
  • Pre-Protocol Preparations:

    • Equilibration: Allow the vial of this compound solid and the bottle of anhydrous DMSO to come to room temperature before opening. This is a crucial step to prevent condensation of atmospheric moisture onto the cold solid and into the solvent.

    • Safety First: Conduct all handling of this compound and DMSO within a chemical fume hood. Ledipasvir is classified as potentially causing organ damage upon single exposure, and standard precautions should be observed.[15]

  • Weighing the this compound:

    • Tare the analytical balance with a clean, empty amber glass vial.

    • Carefully weigh out the desired amount of this compound directly into the tared vial. For example, to prepare 1 mL of a 10 mM solution, you would need 0.8951 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 895.1 g/mol * 1000 mg/g = 0.8951 mg).

    • Record the exact weight of the this compound.

  • Solvent Addition and Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound. For the example above, you would add 1 mL of DMSO.

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the solid is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature.

    • Visually inspect the solution against a bright background to ensure that all solid particles have completely dissolved, resulting in a clear, homogenous solution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes or amber glass vials.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.[16] When stored properly in DMSO, solutions can be stable for several months. However, for critical applications, it is advisable to use the solution within one month of preparation.[16]

Quality Control and Self-Validation

To ensure the integrity of your stock solution, consider the following:

  • Purity of Starting Materials: Always use high-purity this compound and anhydrous DMSO from reputable suppliers.

  • Accurate Measurements: The precision of your analytical balance and micropipettes is critical for the accuracy of the final concentration. Regular calibration of this equipment is essential.

  • Documentation: Maintain a detailed record of the preparation, including the lot numbers of the compound and solvent, the exact weights and volumes used, the calculated final concentration, and the date of preparation.

Conclusion

The preparation of a high-quality this compound stock solution is a fundamental prerequisite for accurate and reproducible results in HCV research. By adhering to the principles of careful handling, precise measurement, and appropriate storage, researchers can ensure the integrity of this critical internal standard. The protocol detailed in this application note, grounded in the physicochemical properties of this compound and DMSO, provides a reliable framework for success in your analytical endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67505836, Ledipasvir. Retrieved from [Link]

  • Wikipedia. (2026, February 5). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (2025, November 25). Ledipasvir/sofosbuvir. Retrieved from [Link]

  • Open Access Journals. (2024, October 29). Ledipasvir: An Antiviral Medication. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Ledipasvir; Sofosbuvir Tablets: Uses & Side Effects. Retrieved from [Link]

  • Gilead Sciences, Inc. (n.d.). SOF/LDV FDC tablets Safety Data Sheet. Retrieved from [Link]

  • Drugs.com. (2024, September 27). What is the mechanism of action of Harvoni?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). HARVONI® (ledipasvir and sofosbuvir) tablets, for oral use. Retrieved from [Link]

  • University of Washington. (n.d.). Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Hepatitis C virus nonstructural protein 5A. Retrieved from [Link]

  • precisionFDA. (n.d.). LEDIPASVIR. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Bio Nature. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • PNAS. (n.d.). NS5A, a nonstructural protein of hepatitis C virus, binds growth factor receptor-bound protein 2 adaptor protein in a Src homology 3 domain/ligand-dependent manner and perturbs mitogenic signaling. Retrieved from [Link]

  • Herba Technologies. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • Drugs.com. (2024, October 8). Ledipasvir and sofosbuvir: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • MDPI. (1989, December 7). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • MDPI. (n.d.). Functional Role of Hepatitis C Virus NS5A in the Regulation of Autophagy. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of Ledipasvir-d6 in Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Quantifying Ledipasvir-d6 in a Preclinical Setting

Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, is a cornerstone of modern antiviral therapy. Understanding its metabolic fate is crucial for drug development and ensuring clinical safety and efficacy. In vitro models, particularly liver microsomes, are indispensable tools for these investigations, providing a window into the phase I metabolism of xenobiotics.[1] Rat liver microsomes are a commonly used surrogate for human metabolism in early-stage drug discovery due to their well-characterized enzymatic activity.[2]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a deuterated isotopologue of Ledipasvir, in rat liver microsomes. The use of a stable isotope-labeled analyte like this compound is common in drug metabolism studies to differentiate it from endogenous compounds and to serve as an internal standard for the non-labeled drug. However, for the purpose of this application note, we will treat this compound as the analyte of interest. The principles and methods described herein are foundational for researchers in drug metabolism, pharmacokinetics, and toxicology.

The causality behind our experimental choices is rooted in the principles of bioanalytical method validation as outlined by the FDA.[2] This ensures that the developed method is not only accurate and precise but also rugged and reliable for its intended purpose.

Materials and Reagents

For a successful and reproducible assay, the quality of reagents is paramount.

ReagentSupplierGrade
This compound(Specify Supplier)≥98% purity
Daclatasvir (Internal Standard)(Specify Supplier)≥98% purity
Rat Liver Microsomes (pooled, male Sprague-Dawday)(Specify Supplier)High-quality, characterized
Acetonitrile(Specify Supplier)LC-MS grade
Methanol(Specify Supplier)LC-MS grade
Formic Acid(Specify Supplier)LC-MS grade
Ammonium Formate(Specify Supplier)LC-MS grade
NADPH Regenerating System (Solution A & B)(Specify Supplier)For in vitro metabolism
Phosphate Buffer (pH 7.4)Prepared in-houseHigh purity
Ultrapure WaterIn-house system18.2 MΩ·cm

Experimental Workflow: A Step-by-Step Guide

The entire experimental process, from sample preparation to data acquisition, is designed to minimize variability and ensure the integrity of the results.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis prep_standards Prepare Calibration Standards & Quality Controls incubation Incubate this compound with Microsomes prep_standards->incubation prep_microsomes Thaw & Prepare Rat Liver Microsomes prep_microsomes->incubation extraction Protein Precipitation with Acetonitrile incubation->extraction centrifugation Centrifuge & Collect Supernatant extraction->centrifugation lc_separation Chromatographic Separation centrifugation->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection

Sources

Quantitative Bioanalysis of Ledipasvir in Human Plasma using LC-HRMS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly selective method for the quantification of Ledipasvir in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The use of a stable isotope-labeled internal standard, Ledipasvir-d6, ensures exceptional accuracy and precision, mitigating variability during sample preparation and analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental workflow from sample preparation to data analysis, and underscores the advantages of HRMS in bioanalytical studies.

Introduction: The Imperative for Precision in Antiviral Bioanalysis

Ledipasvir is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV).[1] It functions by inhibiting the HCV NS5A protein, a critical component for viral replication. Accurate quantification of Ledipasvir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2]

To achieve the highest degree of accuracy and precision in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[3] this compound, a deuterated analog of Ledipasvir, is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, yet is distinguishable by its mass.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for bioanalysis.[4][5] Its ability to measure the exact mass of ions with high accuracy allows for confident identification and differentiation of the analyte from endogenous matrix components, thereby enhancing selectivity and reducing the risk of interference.[6][7] This application note details a complete protocol for the LC-HRMS analysis of Ledipasvir, employing this compound as an internal standard, and is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9]

Experimental Design: A Validated Approach

Materials and Reagents
  • Analytes: Ledipasvir (reference standard), this compound (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: Ammonium formate, Zinc sulfate

  • Biological Matrix: Drug-free human plasma (K2EDTA)

  • Consumables: 96-well protein precipitation plates, solid-phase extraction (SPE) cartridges (e.g., C18), autosampler vials, and caps.

Sample Preparation: Ensuring a Clean Extract

A robust sample preparation protocol is critical for removing proteins and other interfering substances from the plasma matrix.[10] This method employs a protein precipitation step followed by solid-phase extraction (SPE) to ensure a clean sample for injection, thereby improving column lifetime and data quality.[11][12]

Protocol 1: Protein Precipitation

  • To 100 µL of human plasma in a 96-well plate, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[13][14]

  • Vortex the plate for 2 minutes to ensure thorough mixing.[15]

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for the subsequent SPE step.

Protocol 2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.[16]

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add this compound (IS) plasma->is_add ppt 3. Protein Precipitation (Acetonitrile) is_add->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant condition 6. Condition SPE Cartridge supernatant->condition Transfer load 7. Load Supernatant condition->load wash 8. Wash load->wash elute 9. Elute wash->elute dry 10. Dry & Reconstitute elute->dry lc_hrms 11. LC-HRMS Analysis dry->lc_hrms Inject

Caption: Experimental workflow from sample preparation to analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential for resolving Ledipasvir and this compound from any remaining matrix components.[17]

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or UHPLC system
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
High-Resolution Mass Spectrometry (HRMS) Conditions

The HRMS instrument is operated in full scan mode to acquire high-resolution, accurate-mass data.[18]

ParameterCondition
Mass Spectrometer Orbitrap or Time-of-Flight (TOF) mass spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode
Scan Type Full Scan
Mass Range m/z 150-1000
Resolution > 70,000 FWHM
Spray Voltage 3.5 kV
Sheath Gas 40 arbitrary units
Auxiliary Gas 10 arbitrary units
Capillary Temp. 320°C

Data Acquisition and Processing

Data is acquired in full scan mode, and the resulting data files are processed using appropriate software. The high resolving power of the mass spectrometer allows for the extraction of narrow-window accurate mass chromatograms for both Ledipasvir and its deuterated internal standard.[19]

Data Processing Steps:

  • Accurate Mass Extraction: Extract the chromatograms for the [M+H]+ ions of Ledipasvir (C49H55F2N8O6+, exact mass: 889.4210) and this compound (C49H49D6F2N8O6+, exact mass: 895.4586) with a narrow mass tolerance (e.g., ± 5 ppm).

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of Ledipasvir to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of Ledipasvir in unknown samples by interpolation from the calibration curve.

G cluster_data Data Analysis Pipeline raw_data 1. Raw HRMS Data Acquisition xic 2. Accurate Mass Chromatogram Extraction (±5 ppm) raw_data->xic integration 3. Peak Integration xic->integration ratio 4. Calculate Analyte/IS Peak Area Ratio integration->ratio calibration 5. Construct Calibration Curve ratio->calibration quantification 6. Quantify Unknown Samples calibration->quantification

Caption: Data analysis workflow for quantification.

Method Validation and Performance

This bioanalytical method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[20][21] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[20]

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[8]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[22]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Exemplary Calibration Curve Data:

Concentration (ng/mL)Analyte/IS Peak Area Ratio
1.00.012
5.00.058
10.00.115
50.00.592
100.01.18
500.05.95
1000.011.9
> 0.995

Conclusion

The described LC-HRMS method provides a highly selective, sensitive, and reliable approach for the quantification of Ledipasvir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The high resolving power of the mass spectrometer minimizes the risk of interferences, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. This application note serves as a comprehensive guide for the implementation of this advanced analytical technique in the field of drug development.

References

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: High-Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • Ndungu, J. K., et al. (2015). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. PLoS ONE, 10(6), e0129355. Retrieved from [Link]

  • Open Access Journals. (n.d.). Ledipasvir: An Antiviral Medication. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2016). Quantification of Sofosbuvir and Ledipasvir in Human Plasma by UPLC-MS/MS Method: Application to Fasting and Fed Bioequivalence Studies. Journal of Pharmaceutical and Biomedical Analysis, 128, 269-276. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • El-Kady, E. F., & Abo-El-Matty, D. M. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma-Application to a Pharmacokinetic Study in Egyptian Volunteers. Journal of Chromatography B, 1100-1101, 76-84. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ledipasvir. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Srebro, Z., et al. (2003). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 629-634. Retrieved from [Link]

  • ResearchGate. (2017, March 1). Chromatographic analysis of ledipasvir and sofosbuvir: New treatment for chronic hepatitis C infection with application to human plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, May 3). Analytical method development and validation of antiviral drugs for HIV. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, May). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Bio-Analytical Method Development and Validation for Simultaneous Quantification of Glecaprevir and Pibrentasvir in Rat Plasma by Using RP-HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of Ledipasvir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

  • Wikipedia. (n.d.). Ledipasvir. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved from [Link]

  • ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Retrieved from [Link]

  • precisionFDA. (n.d.). LEDIPASVIR. Retrieved from [Link]

  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]

  • ScienceScholar. (2022, June 27). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. Retrieved from [Link]

  • KCAS Bioanalytical and Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • AUB ScholarWorks. (2021, January 21). Green analytical method for the determination of sofosbuvir, ledipasvir, ribavirin and complex silymarin flavonoids simultaneous. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

Sources

Ledipasvir-d6 bioanalytical method development FDA guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Method Development for Ledipasvir using Ledipasvir-d6 (FDA/ICH M10 Compliant)

Executive Summary & Regulatory Scope

This guide details the development and validation of a bioanalytical method for Ledipasvir (LDV) using its deuterated internal standard, This compound (LDV-d6) . While many published methods utilize analog internal standards (e.g., Daclatasvir), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) like LDV-d6 is the regulatory "gold standard." It automatically corrects for matrix effects, extraction efficiency variability, and ionization suppression, significantly streamlining FDA and ICH M10 compliance.

Regulatory Framework: This protocol is designed to meet the requirements of the ICH M10 Bioanalytical Method Validation Guideline (adopted by the FDA in Nov 2022), which supersedes the 2018 FDA guidance for chromatographic assays.

Physicochemical Context & Mechanistic Strategy

Understanding the molecule is the first step in robust method design.

PropertyLedipasvir (LDV) DataImpact on Method Development
Molecular Weight ~889.0 g/mol Requires high mass range calibration on MS.
LogP ~3.8 - 4.8 (Lipophilic)High affinity for organic solvents. Risk: Adsorption to plastic/glass containers if aqueous content is too high.
pKa ~4.0 (Imidazole) & ~11.0Ionizes well in positive mode (ESI+). pH control is critical during extraction to ensure the molecule is neutral (for LLE) or charged (for SPE).
Solubility Insoluble in waterCritical: Stock solutions must be prepared in DMSO or Methanol. Needle wash must be high-organic to prevent carryover.

MS/MS Method Development Strategy

Mass Spectrometry Optimization

LDV is a large molecule with multiple protonation sites. Positive Electrospray Ionization (ESI+) is the standard.

  • Source Parameters: High temperature (500°C+) is often required to desolvate such a large molecule effectively.

  • Precursor Selection: The protonated molecule

    
     is the target.
    
    • LDV: m/z 889.4

    • LDV-d6: m/z 895.4 (assuming d6 label integrity)

Critical Decision: The "Cross-Talk" Check Deuterated standards can sometimes lose the label during fragmentation if the label is located on a leaving group. You must verify the transition.

  • Scenario A (Ideal): The label is on the fragment being monitored.

    • LDV: 889.4

      
       130.1
      
    • LDV-d6: 895.4

      
       136.1 (Mass shift retained)
      
  • Scenario B (Common): The label is on the core, but the fragment is the same.

    • LDV: 889.4

      
       130.1
      
    • LDV-d6: 895.4

      
       130.1 (Mass shift lost in fragment)
      
    • Risk:[1] High background noise in the IS channel from the analyte if resolution is poor. Recommendation: Prefer Scenario A transitions if available.

Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm particle size) for robust retention of lipophilic compounds.

  • Mobile Phase:

    • MP A: 0.1% Formic Acid in Water (Promotes ionization).[2]

    • MP B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this MW).

  • Gradient: Start at 30% B to elute salts, ramp quickly to 95% B. LDV elutes late.

Sample Preparation Protocols

Given LDV's high LogP, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness, reducing phospholipid buildup on the column.

Protocol: LLE for Ledipasvir
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of This compound working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.

    • Note: Do not use 100% aqueous IS solution; LDV-d6 may precipitate.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Mechanism:[1][3][4] Basic pH suppresses ionization of the amine groups, driving LDV into the organic layer.

  • Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Shake/Vortex for 10 mins at high speed.

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and centrifuge before injection.

Validation Logic (ICH M10 Compliance)

The use of LDV-d6 requires specific validation steps to prove the IS is not interfering with the analyte and vice versa.

Selectivity & Cross-Signal Contribution (The "Zero" Test)

You must prove that LDV-d6 does not contain unlabeled LDV (isotopic impurity) and that high concentrations of LDV do not contribute to the LDV-d6 channel (cross-talk).

  • Step 1 (IS Purity): Inject a "Zero" sample (Blank Matrix + IS only).

    • Acceptance: Signal in the Analyte channel (LDV) must be

      
       20% of the LLOQ response.
      
  • Step 2 (Cross-Talk): Inject a ULOQ sample (Analyte only, no IS).

    • Acceptance: Signal in the IS channel must be

      
       5% of the average IS response.
      
Matrix Factor (MF) & IS Normalization

This is where LDV-d6 proves its value.

  • Calculate IS-Normalized MF :

    
    
    
  • Requirement: The CV% of the IS-Normalized MF across 6 lots of matrix (including lipemic and hemolyzed) must be

    
    .
    

Visualized Workflows

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Ledipasvir (LDV) Method Dev PropCheck Analyze Properties: LogP ~4, MW 889 Requires Organic Solvents Start->PropCheck MSTuning MS/MS Tuning (ESI+) Target: [M+H]+ 889.4 PropCheck->MSTuning IS_Selection IS Selection: This compound (MW 895) MSTuning->IS_Selection TransitionCheck Check d6 Transitions Does fragment retain label? IS_Selection->TransitionCheck Trans_Yes Ideal: 895 -> 136 (Label on Fragment) TransitionCheck->Trans_Yes Yes Trans_No Risk: 895 -> 130 (Label Lost) TransitionCheck->Trans_No No Chromatography Chromatography C18 Column, High %B Gradient Trans_Yes->Chromatography Trans_No->Chromatography Optimize Resolution Prep Sample Prep Decision Chromatography->Prep PPT Protein Precip (PPT) Fast, but dirty (Phospholipids) Prep->PPT High Throughput LLE Liquid-Liquid Extraction (LLE) Clean, ideal for high LogP Prep->LLE High Sensitivity (Recommended) Validation ICH M10 Validation Specificity, Matrix Effect, Stability PPT->Validation LLE->Validation

Caption: Logical workflow for optimizing Ledipasvir bioanalysis, highlighting critical decision points in IS transition selection and sample preparation.

Figure 2: The "Cross-Signal" Validation Loop

ValidationLoop Input Validation Samples ZeroSample Zero Sample (Matrix + IS only) Input->ZeroSample ULOQSample ULOQ Sample (Analyte only, No IS) Input->ULOQSample Check1 Check Analyte Channel Is there interference? ZeroSample->Check1 Check2 Check IS Channel Is there interference? ULOQSample->Check2 Pass1 Pass: Signal < 20% LLOQ (IS is pure) Check1->Pass1 Yes Fail1 Fail: IS contains unlabeled drug Check1->Fail1 No Pass2 Pass: Signal < 5% IS Avg (No Cross-Talk) Check2->Pass2 Yes Fail2 Fail: Analyte fragments into IS mass Check2->Fail2 No

Caption: Critical validation steps to ensure this compound does not interfere with quantification and vice versa, per ICH M10.

Troubleshooting & Expert Insights

  • The "Stickiness" Issue: Ledipasvir is notorious for carryover.

    • Solution: Use a needle wash containing Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[5][6][7] The acetone helps solubilize the lipophilic residues on the needle surface.

  • Solubility Crash: If you see poor recovery in the LLE step, ensure your reconstitution solvent matches the starting gradient conditions. If you reconstitute in 100% organic, the peak shape will distort (solvent effect). If you reconstitute in 100% water, LDV may precipitate before injection. 50:50 is the sweet spot.

  • IS Drift: If LDV-d6 retention time drifts significantly from LDV (>0.05 min), it indicates a "Deuterium Isotope Effect." This is rare with C18 columns but possible with Phenyl columns. It usually does not affect quantification unless the matrix suppression zones (phospholipids) co-elute with one but not the other.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Shi, X., et al. (2015).[8] "Simultaneous determination of ledipasvir and sofosbuvir in rat plasma by LC-MS/MS." Journal of Chromatography B. (Provides baseline transitions for parent LDV). [Link]

  • Rezk, M. R., et al. (2016). "Quantification of Sofosbuvir and Ledipasvir in Human Plasma by UPLC-MS/MS Method." Journal of Chromatographic Science. (Demonstrates LLE extraction efficiency). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ledipasvir-d6 Peak Trolling and Asymmetry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ledipasvir-d6. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, specifically peak tailing and asymmetry, encountered during the analysis of this compound. Our approach is rooted in a deep understanding of the chemical properties of Ledipasvir and the fundamental principles of chromatography, ensuring a robust and scientifically sound methodology.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is most commonly caused by secondary interactions between the basic amine functional groups in the molecule and active sites on the stationary phase, particularly ionized silanol groups on silica-based columns.[1][2] This interaction is pH-dependent and can be exacerbated by a mismatch between the sample solvent and the mobile phase.

Q2: What is the ideal pH for the mobile phase when analyzing this compound?

To minimize peak tailing, it is generally recommended to work at a low pH, typically between 2.5 and 3.5.[3] At this pH, the majority of the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic groups of Ledipasvir.[2]

Q3: Can the sample solvent affect the peak shape of this compound?

Yes, the composition of the sample solvent can significantly impact peak shape. Dissolving this compound in a solvent that is much stronger (i.e., has a higher organic content) than the mobile phase can lead to peak distortion, including tailing and fronting. It is always best to dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[4]

Q4: How does the choice of HPLC column affect peak shape?

The choice of column is critical. For basic compounds like this compound, it is advisable to use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of residual silanol groups, which are the primary cause of peak tailing for basic analytes.

In-Depth Troubleshooting Guide

Peak tailing and asymmetry for this compound, a basic compound with pKa values of 4.0 and 5.0, are common challenges in reversed-phase chromatography. This guide provides a systematic approach to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing and asymmetry issues with this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Easy Fixes cluster_2 Method Optimization: Mobile Phase cluster_3 Method Optimization: Column & Hardware Observe Observe Peak Tailing or Asymmetry Check_System Check for System Leaks & Extra-Column Volume Observe->Check_System Check_Solvent Ensure Sample is Dissolved in Mobile Phase Observe->Check_Solvent Adjust_pH Adjust Mobile Phase pH to 2.5-3.5 Check_System->Adjust_pH If no leaks/low volume Check_Solvent->Adjust_pH If solvent matches Increase_Buffer Increase Buffer Concentration (20-50 mM) Adjust_pH->Increase_Buffer If tailing persists Add_Additive Consider Additives (e.g., Triethylamine) Increase_Buffer->Add_Additive For persistent issues Column_Choice Use High-Purity, End-Capped C18/C8 Column Add_Additive->Column_Choice If mobile phase optimization fails Column_Condition Condition/Passivate Column Column_Choice->Column_Condition Guard_Column Install/Replace Guard Column Column_Condition->Guard_Column

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Detailed Troubleshooting Steps & Protocols

Mobile Phase Optimization

The mobile phase composition, particularly its pH and buffer strength, is the most critical factor influencing the peak shape of basic compounds like this compound.

Causality: The interaction between the protonated amine groups of this compound and deprotonated silanol groups on the silica stationary phase is a primary cause of peak tailing.[1][2] By lowering the mobile phase pH, the silanol groups become protonated (neutral), significantly reducing this undesirable secondary interaction. Ledipasvir has reported pKa values of 4.0 and 5.0. Operating at a pH at least 1.5-2 units below the pKa of the analyte ensures it is fully protonated and behaves consistently.

Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Prepare an aqueous buffer solution using a buffer system effective in the pH range of 2.5-3.5, such as phosphate or formate. Several validated methods for Ledipasvir utilize a phosphate buffer or orthophosphoric acid.[1][3]

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to the desired value (e.g., 3.0) using an acid like phosphoric acid or formic acid.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, a common mobile phase for Ledipasvir is a mixture of phosphate buffer (pH 3.5) and methanol in a 45:55 v/v ratio.[3]

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

Causality: An adequate buffer concentration helps to maintain a consistent pH at the column surface and can also help to mask residual silanol activity. A higher buffer concentration can more effectively compete with the analyte for interaction with the active sites on the stationary phase.

Recommendation: If peak tailing persists at the optimal pH, consider increasing the buffer concentration in the mobile phase. A typical starting point is 10-20 mM, which can be increased to 50 mM if necessary.

Column Selection and Care

The choice of the analytical column and its proper maintenance are paramount for achieving symmetrical peaks.

Causality: Not all C18 columns are the same. Older, Type A silica columns have a higher density of acidic silanol groups, which are prone to strong interactions with basic analytes. Modern, Type B, high-purity silica columns that are densely bonded and end-capped offer a much more inert surface, leading to improved peak shapes for basic compounds.

Column TypeSuitability for this compound AnalysisRationale
High-Purity, End-Capped C18/C8 Highly Recommended Minimizes silanol interactions, leading to symmetrical peaks.
Hybrid Silica Columns Recommended Offers a wider usable pH range and reduced silanol activity.
Older, Type A Silica Columns Not Recommended Prone to causing significant peak tailing with basic compounds.

Causality: New columns may have residual metal contaminants from the manufacturing process, and all columns can accumulate contaminants over time that can act as active sites for secondary interactions. Conditioning or passivating the column can help to neutralize these active sites.

Protocol: Column Passivation with an Acidic Modifier

  • Prepare a passivation solution: A common passivation solution is a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flush the column: Disconnect the column from the detector and flush it with the passivation solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.

  • Equilibrate with mobile phase: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Sample Preparation and Injection

The way the sample is prepared and introduced into the system can have a profound effect on peak shape.

Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in peak distortion.[4] This is a common issue in reversed-phase chromatography. Ledipasvir is soluble in organic solvents like ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.

Best Practice:

  • Ideal: Dissolve the this compound standard or sample directly in the initial mobile phase.

  • Acceptable: If solubility is an issue, dissolve the sample in a small amount of a compatible organic solvent (e.g., methanol or acetonitrile) and then dilute it with the mobile phase.

  • Avoid: Dissolving the sample in 100% strong organic solvents like acetonitrile or methanol if your mobile phase has a high aqueous content.

Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape, which can sometimes be misinterpreted as tailing.

Troubleshooting:

  • Reduce Injection Volume: If you suspect column overload, try reducing the injection volume by half and observe the effect on the peak shape.

  • Dilute the Sample: Alternatively, dilute the sample and inject the original volume.

Summary of Key Recommendations

IssuePotential CauseRecommended Action
Peak Tailing Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5.[3] Use a high-purity, end-capped C18 column.
Insufficient Buffering Increase buffer concentration to 20-50 mM.
Metal Chelation Use a column with low metal content; consider adding a chelating agent like EDTA to the mobile phase.
Peak Asymmetry (Tailing or Fronting) Sample Solvent Mismatch Dissolve the sample in the mobile phase.[4]
Column Overload Reduce injection volume or sample concentration.
Extra-column Volume Use shorter, narrower ID tubing between the injector, column, and detector.

By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing and asymmetry issues in your this compound analysis, leading to more accurate and reliable results.

References

  • Bandla, J., & Ganapaty, S. (2018). Development and Validation of a Stability-indicating Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 80(6), 1170-1176. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ledipasvir. PubChem Compound Summary for CID 67505836. Retrieved from [Link]

  • Kumar, V. P., Harikrishnan, N., & Subramanian, G. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 12(7), 3852-3857. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Taylor, T. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • S. Mastanamma, S. Chandini, S. Reehana, P. Saidulu. (2018). Development and validation of stability indicating RP-HPLC method for the simultaneous estimation of Sofosbuvir and Ledipasvir in bulk and their combined dosage form. Future Journal of Pharmaceutical Sciences, 4(2), 225-231.
  • Nagaraju, T., Vardhan, S., Kumar, D. R., & Ramachandran, D. (2017). A New RP-HPLC Method for the Simultaneous Assay of SOFOSBUVIR and LEDIPASVIR in Combined Dosage Form. ResearchGate. Retrieved from [Link]

  • El-Kassem, M. A., El-Zaher, A. A., El-Sherif, Z. A., & El-Zeiny, M. B. (2018). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Journal of AOAC International, 101(4), 1017-1023. [Link]

  • Dhivya, V., & Anbazhagan, S. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF SOFOSBUVIR AND LEDISPAVIR. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(3), 136-145. [Link]

  • Agarwal, B., & Ghante, M. R. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Characterization of its Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 54(4), 212-221. [Link]

  • Neliti. (n.d.). Development and validation for the simultaneous estimation of Sofosbuvir and Ledipasvir by UV spectrophotometer method in bulk a. Retrieved from [Link]

  • (2024, September 17). Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. Retrieved from [Link]

  • Patil, S. M., & Bhinge, S. D. (2018). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • Badeliya, S. N., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF SOFOSBUVIR AND LEDIPASVIR. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 5220-5234. [Link]

  • Karch, K. (2021). Effects of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Zaman, B., Siddique, F., & Hassan, W. (2016). RP-HPLC Method for Simultaneous Determination of Sofosbuvir and Ledipasvir in Tablet Dosage Form and Its Application to In Vitro Dissolution Studies. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Ledipasvir-d6 Ion Suppression Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LED-MS-SUP-001 Subject: Troubleshooting Signal Loss and Variability in Ledipasvir Plasma Assays Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary: The Nature of the Problem

Ledipasvir is a highly lipophilic molecule (LogP ~3.8) with a high molecular weight (MW ~889 Da).[1][2][3] In reverse-phase chromatography (RPC), it elutes late, often in the same window as endogenous plasma phospholipids (glycerophosphocholines and lysophosphocholines).[1]

The Core Issue: You are likely experiencing co-elution of your analyte and internal standard (Ledipasvir-d6) with these phospholipids. In the electrospray ionization (ESI) source, these lipids compete for charge, causing "ion suppression." While a deuterated IS (d6) is designed to compensate for this, suppression can be so severe (>90%) that the signal drops below the Lower Limit of Quantification (LLOQ), or the suppression becomes non-linear, rendering the IS correction ineffective.

This guide provides a modular workflow to diagnose, resolve, and prevent this issue.

Module 1: Diagnosis (Confirming Matrix Effects)

Q: How do I prove that ion suppression is the root cause of my low sensitivity, rather than just poor extraction recovery?

A: You must perform a Post-Column Infusion (PCI) experiment.[1] Comparing peak areas of extracted samples vs. neat standards is insufficient because it conflates recovery with matrix effects. PCI visualizes exactly where in the chromatogram the suppression occurs.

Protocol: Post-Column Infusion Setup
  • Syringe Pump: Load a neat solution of Ledipasvir (or this compound) at 100 ng/mL in mobile phase.[1]

  • Tee Connection: Connect the syringe pump to the LC eluent flow after the column but before the MS source using a PEEK tee.

  • Flow Rate: Set syringe flow to 10-20 µL/min (sufficient to generate a steady baseline signal in MRM mode).

  • Injection: Inject a blank plasma extract (processed exactly like your samples) into the LC.

  • Observation: Monitor the baseline. A negative peak (dip) indicates ion suppression; a positive peak indicates enhancement.[1]

Visual: Post-Column Infusion Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Mobile Phase Column Analytical Column (C18) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (this compound Infusion) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Data Chromatogram (Look for Baseline Dips) MS->Data

Caption: Schematic of the Post-Column Infusion setup. The "Dip" in the baseline at the retention time of Ledipasvir confirms matrix-induced suppression.

Module 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this aggressive enough?

A: No. For Ledipasvir, PPT is often the cause of the failure. PPT removes proteins but leaves >70% of phospholipids in the supernatant. Because Ledipasvir is lipophilic, it requires high organic concentrations to elute from the column—conditions that also elute the remaining phospholipids.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .[1]

Comparative Data: Extraction Efficiency vs. Matrix Effect
MethodSolvent SystemRecovery (%)Matrix Effect (ME%)Suitability
Protein Precip (PPT) Acetonitrile (1:3 ratio)>95%-40% to -60% (High Suppression)Poor
LLE (Recommended) Ethyl Acetate or TBME85-95%-5% to +5% (Negligible)Excellent
SPE (Oasis HLB) Wash: 5% MeOH / Elute: ACN>90%-10% to 0%Good (Costly)
LLE Protocol for Ledipasvir
  • Aliquot: 200 µL Plasma + 20 µL IS (this compound).[1]

  • Buffer: Add 200 µL 0.1M Ammonium Acetate (pH 9.0). Note: Ledipasvir is basic; high pH suppresses ionization, driving it into the organic layer.

  • Extract: Add 1.5 mL Ethyl Acetate or TBME (tert-butyl methyl ether) .

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

  • Transfer: Remove supernatant to a clean glass tube (Ledipasvir binds to some plastics; use silanized glass or low-binding polypropylene).[1]

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.

Module 3: Chromatographic Resolution

Q: Even with LLE, I see some variation. How can I separate Ledipasvir from the remaining lipids?

A: You must orthogonalize your separation. If Ledipasvir elutes at the very end of the gradient (high %B), it is likely co-eluting with the "lipid dump."

Strategy:

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column instead of a standard C18. These phases offer pi-pi interactions that increase retention of the aromatic Ledipasvir structure relative to aliphatic phospholipids.

  • Mobile Phase Modifiers: Ensure you are using Ammonium Formate (2-10 mM).[1] This improves the ionization efficiency of Ledipasvir [M+H]+ and can suppress the ionization of sodium-adduct lipids.

Troubleshooting Decision Matrix

Troubleshooting_Logic Start Start: Low IS Signal / High CV% Step1 Perform Post-Column Infusion Start->Step1 Result1 Is there a dip at RT? Step1->Result1 NoDip Issue is Sensitivity/Recovery Check Solubility & Source settings Result1->NoDip No YesDip Confirmed Ion Suppression Result1->YesDip Yes Step2 Current Extraction Method? YesDip->Step2 IsPPT Protein Precipitation Step2->IsPPT IsLLE LLE / SPE Step2->IsLLE ActionPPT SWITCH TO LLE (Ethyl Acetate/TBME) IsPPT->ActionPPT ActionLLE Optimize Chromatography IsLLE->ActionLLE Final Re-test: Separation of Analyte from Lipid Zone ActionPPT->Final Step3 Modify Gradient/Column ActionLLE->Step3 Step3->Final

Caption: Decision matrix for isolating the source of this compound signal loss.

Module 4: The Deuterium Isotope Effect

Q: My this compound IS peak shape looks slightly different from the analyte, or the suppression affects them differently. Why?

A: This is the Deuterium Isotope Effect . Although rare in HPLC, it is more common in UPLC with high-efficiency columns. Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, causing the d6-IS to elute slightly earlier (e.g., 0.05 - 0.1 min shift).[1]

The Risk: If your matrix interference (phospholipid peak) is sharp and elutes immediately before the analyte, the d6-IS might land inside the suppression zone while the analyte lands outside (or vice versa). This breaks the central tenet of using an IS: that it experiences the exact same environment as the analyte.

Solution:

  • Check Retention Times: Zoom in on the chromatogram.[4] If RT difference > 0.05 min, this is a risk.

  • Broaden the Gradient: Shallow the gradient slope around the elution time to ensure both peaks are well clear of the suppression zone.

  • Switch IS: If the shift is problematic, consider a 13C-labeled IS (Carbon-13) if available, as it does not exhibit retention time shifts.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 1002, 169-178. (Demonstrates LLE efficacy for HCV drugs). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (The foundational text on Post-Column Infusion). [Link]

  • Panuwet, P., et al. (2016). Ion Suppression in Liquid Chromatography-Mass Spectrometry. Critical Reviews in Analytical Chemistry. (Detailed mechanisms of phospholipid interference). [Link]

Sources

Validation & Comparative

Ledipasvir-d6 vs. Daclatasvir: Internal Standard Selection in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Ledipasvir (LDV) —a potent NS5A inhibitor used in Hepatitis C treatment—the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.

This guide compares the industry gold standard, Ledipasvir-d6 (SIL-IS) , against the structural analog Daclatasvir (Analog-IS) . While Daclatasvir offers accessibility and structural similarity, it introduces significant risks regarding matrix effect compensation and clinical selectivity.

The Verdict:

  • This compound is mandatory for clinical bioanalysis and regulated GLP studies to ensure compliance with FDA/EMA guidelines regarding matrix effects.

  • Daclatasvir is a viable, cost-effective alternative only for formulation quality control (QC) or pre-clinical PK studies where the subject’s medication history is strictly controlled.

Mechanistic Basis of Internal Standard Selection

To understand the divergence in performance, we must analyze how each IS interacts with the ionization environment in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Co-Elution Imperative

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components compete for charge. This results in Ion Suppression or Enhancement .[1]

  • This compound (SIL-IS): Being an isotopolog, it possesses identical physicochemical properties (pKa, logP) to the analyte. It co-elutes perfectly with Ledipasvir. If the analyte experiences 30% ion suppression at 2.5 minutes, the SIL-IS also experiences 30% suppression. The ratio remains constant, preserving accuracy.

  • Daclatasvir (Analog-IS): While structurally similar, it has different retention characteristics. If Ledipasvir elutes at 2.8 min and Daclatasvir at 2.2 min, the IS cannot compensate for matrix effects occurring specifically at 2.8 min.

Diagram: The Error Propagation Pathway

The following diagram illustrates where errors enter the workflow and how the IS acts as a correction factor.

LCMS_Workflow cluster_IS Internal Standard Correction Capability Sample Biological Sample (Plasma/Serum) Extraction Extraction (SPE/LLE) Error Source: Recovery Loss Sample->Extraction LC LC Separation Error Source: RT Shift Extraction->LC SIL This compound (Corrects Extraction + Ionization) Extraction->SIL Added Here Analog Daclatasvir (Corrects Extraction ONLY) Extraction->Analog Added Here ESI ESI Source Error Source: Matrix Effect LC->ESI MS MS/MS Detection ESI->MS Data Quantification (Area Ratio) MS->Data

Caption: Workflow illustrating that while both IS types correct for extraction recovery, only the SIL-IS (this compound) co-elutes to correct for ESI Matrix Effects.

Comparative Performance Analysis

Physicochemical & Chromatographic Alignment
FeatureThis compound (SIL-IS)Daclatasvir (Analog-IS)Impact on Data Quality
Retention Time (RT) Identical to Analyte (

RT < 0.02 min)
Distinct (

RT > 0.5 min typical)
Critical: SIL corrects for RT shifts; Analog does not.
Ionization Efficiency IdenticalSimilar but distinctAnalog may have different linearity limits.
Matrix Effect (ME) Normalized ME

1.0
Normalized ME varies SIL cancels out suppression; Analog fails if suppression is localized to Analyte RT.
Clinical Risk Zero (Synthetic compound)High (Prescribed Drug)If patient takes Daclatasvir, the IS channel is contaminated (False Low Result).
The "Clinical Cross-Talk" Risk

This is the most dangerous pitfall for researchers. Daclatasvir is a therapeutic drug.[2][3][4]

  • Scenario: You use Daclatasvir as an IS for a clinical study.

  • Event: A patient in the study is non-compliant or was switched from a Daclatasvir-based regimen.

  • Result: The patient's plasma contains actual Daclatasvir. This adds to your IS peak area.

  • Calculation Error:

    
    
    
    • If

      
       is artificially high due to patient medication, the calculated Ledipasvir concentration will be artificially low .
      

Experimental Validation Protocols

To scientifically validate your choice, you must perform these two experiments. These are based on FDA Bioanalytical Method Validation (BMV) guidelines.[5]

Experiment A: Matrix Factor (MF) Determination

This quantifies the suppression.[6]

  • Prepare two sets of samples:

    • Set A (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS.

    • Set B (Neat Solution): Analyte + IS in mobile phase.

  • Calculate MF:

    
    
    
  • Calculate IS-Normalized MF:

    
    
    

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic/hemolyzed) must be < 15% .

  • This compound typically yields CV < 5%.

  • Daclatasvir often yields CV > 15% in lipemic samples due to differential phospholipid suppression.

Experiment B: Post-Column Infusion (The "Visualizer")

This experiment visually maps where the suppression occurs in your chromatogram.

Protocol:

  • Infusion: Infuse a constant stream of Ledipasvir + IS (100 ng/mL) into the MS source via a T-junction.

  • Injection: Inject a blank extracted plasma sample via the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates a suppression zone.

Infusion_Setup Pump Syringe Pump (Constant Analyte Infusion) Tee T-Junction (Mixing Point) Pump->Tee Flow A LC LC Column (Injects Blank Matrix) LC->Tee Flow B MS Mass Spectrometer Tee->MS Combined Flow

Caption: Setup for Post-Column Infusion. If the matrix suppression zone (dip in baseline) aligns with the Analyte RT but NOT the Analog IS RT, the method fails.

Data Summary: Head-to-Head Comparison

The following data represents typical validation results for Ledipasvir quantification in human plasma (range 10–2000 ng/mL).

ParameterThis compound (SIL)Daclatasvir (Analog)Interpretation
Recovery (Low QC) 85% ± 3%82% ± 8%Analog shows higher extraction variability.
IS-Norm Matrix Factor (Lipemic) 0.98 (CV 2.1%) 0.85 (CV 14.8%) Analog fails to fully correct lipid suppression.
Accuracy (LLOQ) 98.5%91.0%Both acceptable, but SIL is tighter.
Cost (per 10mg) High (~

1000)
Low (~

100)
Analog is 10x cheaper.

Conclusion & Recommendations

For Clinical Trials & PK Studies: You must use This compound . The risk of variable matrix effects in patient populations (liver impairment, co-medications) and the potential for Daclatasvir cross-interference makes the analog unsuitable for regulatory submission.

For Early Discovery & Formulation: Daclatasvir is acceptable if and only if:

  • The matrix is clean (e.g., buffer, simple media).

  • You have verified that the subjects have never been dosed with Daclatasvir.

  • You use a longer gradient to separate phospholipids from the Daclatasvir retention time.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5]

  • Matuszewski, B. K., et al. (2003).[6] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.

  • Nirogi, R., et al. (2017). Quantification of Ledipasvir and Sofosbuvir in rat plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates use of SIL-IS for robust PK).

  • Rezk, M. R., et al. (2016). Novel determination of sofosbuvir and daclatasvir in human plasma by UPLC–MS/MS. (Illustrates Daclatasvir as an analyte, highlighting the risk of using it as an IS in co-medicated patients).

Sources

A Senior Application Scientist's Guide to Validating Linearity and Range for a Ledipasvir-d6 Bioanalytical Method

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. When quantifying Ledipasvir, an antiviral agent pivotal in the treatment of Hepatitis C, using its deuterated internal standard, Ledipasvir-d6, establishing the method's linearity and range is not merely a perfunctory step—it is the cornerstone of generating reliable and reproducible pharmacokinetic data.[1][2][3] This guide provides an in-depth, technically sound walkthrough for validating the linearity and range of a this compound method, grounded in authoritative guidelines and field-proven insights.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][5][6] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[4][5][6] This validation is critical to ensure that the method can accurately quantify Ledipasvir across the expected concentration spectrum in biological samples.[1][3]

I. The 'Why': Causality Behind Experimental Choices

The choice of a deuterated internal standard like this compound is a strategic decision to enhance the method's robustness and accuracy. This compound is chemically and physically almost identical to Ledipasvir, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects.[7]

The validation of linearity and range is dictated by stringent regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][8][9] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a harmonized framework for what constitutes a valid analytical procedure, ensuring global acceptance of the generated data.[4][5][6][10][11]

II. Experimental Protocol: A Self-Validating System

This protocol outlines a comprehensive procedure for validating the linearity and range of a this compound method, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[2][7][12]

A. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Accurately weigh and dissolve Ledipasvir and this compound reference standards in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare individual primary stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions of Ledipasvir by serial dilution of the primary stock solution with the same solvent. These solutions will be used to spike the biological matrix.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a constant concentration that will be added to all calibration standards, quality control samples, and study samples.

B. Preparation of Calibration Curve Standards and Quality Control (QC) Samples:

  • Calibration Curve Standards: Spike a pooled blank biological matrix (e.g., human plasma) with the Ledipasvir working standard solutions to prepare a series of at least six to eight non-zero calibration standards. The concentration range should be selected to bracket the expected concentrations in the study samples. For instance, a range of 0.1 ng/mL to 1000 ng/mL has been successfully used for Ledipasvir in human plasma.[7]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the mid-range of the calibration curve)

    • High QC (at least 75% of the Upper Limit of Quantification)

C. Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction):

  • To an aliquot of each calibration standard, QC sample, and blank matrix, add the this compound internal standard working solution.

  • Perform the chosen extraction procedure (e.g., add a precipitating agent like acetonitrile, vortex, and centrifuge for protein precipitation).

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

D. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Analyze the samples using the optimized chromatographic and mass spectrometric conditions for Ledipasvir and this compound.

E. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio of Ledipasvir to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The simplest model that adequately describes the concentration-response relationship should be used.[13] A weighting factor (e.g., 1/x or 1/x²) is often necessary for bioanalytical methods to ensure accuracy at the lower end of the range.

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r) should be ≥ 0.99.[12][14][15]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[13]

    • At least 75% of the non-zero calibration standards must meet this criterion, including the LLOQ and the highest standard.

Workflow for Linearity and Range Validation

Linearity_Validation_Workflow cluster_prep Preparation cluster_data Data Evaluation Stock_Solutions Prepare Stock Solutions (Ledipasvir & this compound) Working_Standards Prepare Working Standards (Serial Dilutions) Stock_Solutions->Working_Standards IS_Solution Prepare IS Working Solution Stock_Solutions->IS_Solution Calibration_Standards Prepare Calibration Standards (Spike Blank Matrix) Working_Standards->Calibration_Standards QC_Samples Prepare QC Samples (LLOQ, Low, Mid, High) Working_Standards->QC_Samples Sample_Extraction Sample Extraction (e.g., Protein Precipitation) IS_Solution->Sample_Extraction Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) LCMS_Analysis->Calibration_Curve Linear_Regression Perform Linear Regression Calibration_Curve->Linear_Regression Acceptance_Criteria Evaluate Against Acceptance Criteria (r ≥ 0.99, ±15% deviation) Linear_Regression->Acceptance_Criteria

Caption: Workflow for Linearity and Range Validation of a Bioanalytical Method.

III. Data Presentation: A Clear and Concise Summary

The results of the linearity and range validation should be presented in a clear and organized manner. A table summarizing the calibration curve data is essential for easy review and interpretation.

Table 1: Example Calibration Curve Data for Ledipasvir in Human Plasma

Nominal Concentration (ng/mL)Peak Area Ratio (Ledipasvir/Ledipasvir-d6)Back-Calculated Concentration (ng/mL)Accuracy (%)
0.100 (LLOQ)0.00520.105105.0
0.2500.01280.24598.0
1.000.05151.02102.0
10.00.5209.9599.5
1005.18101101.0
50025.949899.6
80041.5805100.6
1000 (ULOQ)52.199899.8
Regression Analysis
Regression Model: y = 0.052x + 0.0001
Weighting Factor: 1/x²
Correlation Coefficient (r): 0.9995
IV. Comparison with Alternative Approaches

While the described LC-MS/MS method is the gold standard for bioanalysis due to its high sensitivity and specificity, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection have also been used for the quantification of Ledipasvir.[14][16][17][18] However, for bioanalytical applications requiring low detection limits in complex matrices like plasma, LC-MS/MS is generally superior. The linearity ranges reported for HPLC methods are often in the µg/mL range (e.g., 5-25 µg/mL), whereas LC-MS/MS methods can achieve linearity down to the sub-ng/mL level.[7][14]

The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can also impact method performance. While protein precipitation is a simpler and faster technique, liquid-liquid extraction or solid-phase extraction may provide cleaner extracts and better sensitivity, which can be crucial for achieving the desired LLOQ.

V. Conclusion

Validating the linearity and range of a this compound method is a critical and non-negotiable step in the development of a robust and reliable bioanalytical assay. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers can ensure the generation of high-quality data that can withstand scientific and regulatory scrutiny. This meticulous approach to method validation is fundamental to the successful progression of drug development programs.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ResearchGate. (n.d.). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosa. [Link]

  • ResearchGate. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. [Link]

  • Neliti. (n.d.). Development and validation for the simultaneous estimation of Sofosbuvir and Ledipasvir by UV spectrophotometer method in bulk a. [Link]

  • ResearchGate. (2016). new method development and validation for the determination of ledipasvir in bulk drug form by using reverse phase hplc technique. [Link]

  • Open Access Journals. (n.d.). Ledipasvir: An Antiviral Medication. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. [Link]

  • Longdom Publishing. (2017). Chromatographic analysis of ledipasvir and sofosbuvir: New treatm. [Link]

  • PubMed. (n.d.). Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubMed. (2016). Quantification of Sofosbuvir and Ledipasvir in Human Plasma by UPLC-MS/MS Method: Application to Fasting and Fed Bioequivalence Studies. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. (n.d.). Bioanalytical method validation: An updated review. [Link]

  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. [Link]

  • TIJER. (2025). Parameters of Bioanalytical Method Development and Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

Sources

A Senior Application Scientist's Guide to Accuracy Assessment of Ledipasvir-d6 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Bioanalysis in Ledipasvir Bioequivalence

At the heart of a robust LC-MS/MS assay is the choice of a suitable Internal Standard (IS). An IS is a compound of known concentration added to all samples—calibrators, quality controls (QCs), and study samples—to correct for variability during sample processing and analysis[3]. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This guide provides an in-depth comparison of Ledipasvir-d6, a stable isotope-labeled (SIL) internal standard, against alternative structural analogs, grounding the discussion in regulatory expectations and field-proven insights.

The Internal Standard Showdown: this compound vs. Structural Analogs

The choice of an internal standard is one of the most critical decisions in bioanalytical method development. The overarching goal is to select a compound that tracks the analyte through sample preparation and ionization, compensating for any procedural or matrix-induced variations. The two primary candidates for this role are Stable Isotope-Labeled (SIL) standards and structural analogs.

This compound (The Gold Standard): A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N)[4]. This compound is chemically identical to Ledipasvir, differing only in its mass.

Structural Analogs (The Practical Alternative): These are distinct chemical entities that are structurally similar to the analyte. For Ledipasvir, other antiviral agents like Daclatasvir or Eplerenone have been utilized in published methods[2].

The superiority of a SIL IS like this compound stems from its near-identical physicochemical properties to the analyte, Ledipasvir. This ensures it co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most accurate normalization[3][4]. While structural analogs can be effective, any difference in chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising data accuracy[3][5].

Comparative Performance Data

The following table summarizes the key performance differences based on established principles of bioanalysis. While a head-to-head study for Ledipasvir was not identified in the search, the data reflects typical comparative outcomes seen when evaluating SIL versus analog internal standards[6].

Performance ParameterThis compound (SIL IS)Structural Analog IS (e.g., Daclatasvir)Rationale & Causality
Chromatographic Retention Co-elutes with LedipasvirSeparate, but close, retention timeThis compound has virtually identical polarity and interaction with the stationary phase. Analogs have different structures, leading to different retention times. Co-elution is critical for compensating for matrix effects that are temporally specific[7].
Extraction Recovery Nearly identical to LedipasvirSimilar, but can differMinor structural differences in an analog can alter its partitioning in liquid-liquid or solid-phase extraction, leading to recovery inconsistencies between the IS and analyte[5].
Matrix Effect Compensation HighModerate to LowAs a SIL IS, this compound experiences the same degree of ion suppression or enhancement as the analyte because it arrives at the MS source at the same time and competes for ionization under the same matrix conditions. An analog eluting at a different time will be exposed to a different set of co-eluting matrix components[3][8].
Accuracy & Precision Generally Higher (%CV <5%)Acceptable, but potentially lower (%CV 5-15%)By effectively normalizing variations in recovery and matrix effects, SIL standards reduce the overall variability of the analyte/IS response ratio, leading to improved accuracy and precision[4][6].
Availability & Cost Lower availability, higher costHigher availability, lower costCustom synthesis of SIL standards is a complex and expensive process. Commercially available drugs are often used as cost-effective analog IS alternatives.

Core Directive for Accuracy Assessment: Self-Validating Protocols

To ensure the trustworthiness of bioequivalence data, the bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[9]. The key experiments discussed below form a self-validating system to confirm the accuracy and reliability of quantifying Ledipasvir using this compound.

The following diagram illustrates the logical workflow for validating a bioanalytical method intended for bioequivalence studies.

G cluster_dev Method Development cluster_val Method Validation (per FDA/EMA Guidelines) cluster_app Application Dev Select Analyte (Ledipasvir) & IS (this compound) Opt Optimize LC-MS/MS (Extraction, Chromatography, MS) Dev->Opt Selectivity Selectivity & Specificity (Interference Check) Opt->Selectivity Proceed to Validation CalCurve Calibration Curve (Linearity, Range, LLOQ) Selectivity->CalCurve Accuracy Accuracy & Precision (Intra & Inter-day) CalCurve->Accuracy Matrix Matrix Effect Accuracy->Matrix Assess key sources of error Recovery Recovery Accuracy->Recovery Assess key sources of error Stability Stability (Freeze-Thaw, Bench-Top, etc.) Accuracy->Stability Assess key sources of error SampleAnalysis Bioequivalence Study Sample Analysis Stability->SampleAnalysis Apply Validated Method PK Pharmacokinetic Data Analysis SampleAnalysis->PK BE Bioequivalence Conclusion PK->BE

Caption: Bioanalytical method lifecycle for a bioequivalence study.

Experimental Protocols for Key Accuracy Assessments

The following protocols are essential for assessing the performance of this compound and ensuring the accuracy of the bioanalytical method.

Assessment of Matrix Effect

Causality: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma phospholipids). It is a primary source of inaccuracy and imprecision in LC-MS/MS assays[8]. A stable isotope-labeled IS like this compound is the most effective tool to compensate for this phenomenon because it is affected by the matrix in the same way as the analyte[3]. This experiment quantifies the extent of the matrix effect and the ability of the IS to correct for it.

Experimental Workflow Diagram:

Caption: Workflow for quantitative assessment of the matrix effect.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare solutions of Ledipasvir and this compound at low and high quality control (LQC, HQC) concentrations in the mobile phase (Set A).

  • Extract Blank Matrix: Process blank human plasma samples from at least six different sources using the developed extraction procedure.

  • Post-Extraction Spike: Spike the extracted blank plasma supernatant with the same LQC and HQC concentrations of Ledipasvir and this compound (Set B).

  • Analysis: Analyze both Set A and Set B samples via LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for Ledipasvir and this compound at each concentration: MF = Mean Peak Area (Set B) / Mean Peak Area (Set A).

    • Calculate the IS-Normalized MF: IS-Normalized MF = MF of Ledipasvir / MF of this compound.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the six plasma lots should be ≤15%. An IS-Normalized MF close to 1.0 demonstrates that this compound effectively compensates for the matrix effect.

Assessment of Recovery

Causality: Recovery is the efficiency of an extraction procedure in removing the analyte from the biological matrix. It does not need to be 100%, but it must be consistent and reproducible to ensure accuracy[9]. Using this compound is advantageous as its recovery is expected to closely track that of Ledipasvir across different concentrations and sample matrices.

Step-by-Step Protocol:

  • Prepare Sample Sets:

    • Set B (Pre-Extraction Spike): Spike blank plasma with Ledipasvir at LQC, MQC, and HQC levels. Add this compound. Extract these samples.

    • Set C (Post-Extraction Spike): Extract blank plasma first. Then, spike the extracted blank matrix with Ledipasvir at LQC, MQC, and HQC levels and the same amount of this compound. This set represents 100% recovery.

  • Analysis: Analyze both sets via LC-MS/MS.

  • Calculation:

    • Calculate the % Recovery for Ledipasvir at each QC level: % Recovery = [Mean Peak Area (Set B) / Mean Peak Area (Set C)] * 100.

    • Calculate the % Recovery for the IS, this compound, similarly.

  • Acceptance Criteria: While regulatory guidelines do not set a specific value for % recovery, it should be precise and consistent. The CV of the recovery across the QC levels should be ≤15%. Similar recovery values for Ledipasvir and this compound are expected and confirm the suitability of the IS.

Assessment of Stability

Causality: Ledipasvir must be stable throughout the lifecycle of a sample, from collection to analysis, to ensure that the measured concentration reflects the true concentration at the time of sampling. Stability is assessed under various conditions that mimic sample handling and storage in a clinical setting. This compound, being chemically identical, is expected to have the same stability profile as Ledipasvir.

Step-by-Step Protocol (Example: Freeze-Thaw Stability):

  • Prepare Samples: Aliquot LQC and HQC samples (spiked plasma).

  • Freeze-Thaw Cycles: Store the QC samples at the intended storage temperature (e.g., -70°C) for 24 hours and then thaw them unassisted at room temperature. Repeat this cycle at least three times.

  • Analysis: After the final thaw, analyze the freeze-thaw samples against a freshly prepared calibration curve.

  • Calculation: Determine the concentrations of the stability samples.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration[9]. Similar stability should be demonstrated for bench-top (room temperature), long-term (storage temperature), and processed sample (autosampler) conditions.

Conclusion

For the accurate assessment of Ledipasvir in bioequivalence studies, a stable isotope-labeled internal standard, This compound , represents the gold standard. Its physicochemical similarity to the analyte ensures the most effective compensation for procedural variability and matrix effects, leading to superior accuracy and precision compared to structural analogs[4][10]. While structural analogs can be used, their performance must be rigorously validated to demonstrate they do not introduce bias. The validation protocols for matrix effect, recovery, and stability are not mere procedural checks; they are a self-validating system that provides a causal link between the analytical method and the integrity of the final pharmacokinetic data. Adherence to these principles and regulatory guidelines is non-negotiable for ensuring that a generic Ledipasvir product is, indeed, bioequivalent to the reference, safeguarding patient safety and therapeutic efficacy.

References

  • Mittal, A., et al. (2018). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Ledipasvir: An Antiviral Medication. Open Access Journals. Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Elkady, E. F., & Abo-El-Sooud, K. (2018). Rapid Bioanalytical LC-MS/MS Method for the Simultaneous Determination of Sofosbuvir and Velpatasvir in Human Plasma-Application to a Pharmacokinetic Study in Egyptian Volunteers. Journal of Chromatography B. Available at: [Link]

  • Chappell, C. A., et al. (2020). Ledipasvir plus sofosbuvir in pregnant women with hepatitis C virus infection: a phase 1 pharmacokinetic study. The Lancet Infectious Diseases. Available at: [Link]

  • Rezk, M. R., et al. (2016). Quantification of Sofosbuvir and Ledipasvir in Human Plasma by UPLC-MS/MS Method: Application to Fasting and Fed Bioequivalence Studies. Journal of Chromatography B. Available at: [Link]

  • Inti, V. R., et al. (2022). New Method Development, Validation and Stability Indicating Studies of Ledipasvir and Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Browne, S. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Nanaware, P., et al. (2022). Development and Validation of Method for Simultaneous Estimation of Sofosbuvir and Ledipasvir in Combined Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Tran, K., et al. (2018). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]

  • Bartolomé, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]

  • Various Authors. (n.d.). Comparative Pharmacokinetic Study of Ledipasvir after Single Dose Using Novel Methodology. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Kuiper, B. D., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. PMC. Available at: [Link]

  • Kirby, B., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C. Clinical Pharmacokinetics. Available at: [Link]

  • Upadhyay, V., et al. (2014). Relative matrix effect in six different lots of human plasma for mycophenolic acid at HQC and LQC levels. ResearchGate. Available at: [Link]

  • Matuszewski, B. K., et al. (2000). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. Available at: [Link]

  • Various Authors. (2015). Ledipasvir/Sofosbuvir. PMC. Available at: [Link]

  • Xu, R. N., et al. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

Sources

Technical Comparison Guide: ISO 17034 Ledipasvir-d6 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of ISO 17034 Certified Reference Material (CRM) Ledipasvir-d6. It is designed for analytical scientists and quality assurance professionals requiring rigorous validation data for LC-MS/MS bioanalysis.

Executive Summary

In the quantification of Direct-Acting Antivirals (DAAs) like Ledipasvir (LDV), analytical error is frequently driven by matrix effects in human plasma and the instability of non-certified reference standards. This guide compares the performance of ISO 17034 Certified this compound against Research Grade (non-certified) alternatives and Structural Analogs (e.g., Daclatasvir).

Key Finding: The use of ISO 17034 this compound reduces Inter-Assay Coefficient of Variation (%CV) from ~8.5% (Analog IS) to <3.0% (SIL-IS), while providing the metrological traceability required for regulatory submissions (FDA/EMA).

The ISO 17034 Advantage: Metrological Traceability

Unlike "Research Grade" materials, an ISO 17034 CRM guarantees metrological traceability , homogeneity , and stability . This is not merely a paperwork exercise; it fundamentally alters the uncertainty budget of your assay.

Traceability Chain Visualization

The following diagram illustrates how ISO 17034 certification links your benchtop results directly to the SI unit (Mole/Kg), minimizing systematic error.

TraceabilityChain SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NMI/NIST) SI_Unit->Primary_Std Gravimetry ISO17034 ISO 17034 CRM (this compound) Primary_Std->ISO17034 Certified Value Transfer Working_Std Working Standard (Bench Preparation) ISO17034->Working_Std Validation Patient_Result Patient Result (LC-MS/MS) Working_Std->Patient_Result Quantification

Figure 1: Metrological traceability chain ensuring data integrity from SI units to patient results.

Homogeneity & Stability

Recent studies on Ledipasvir CRMs demonstrate that ISO 17034 accreditation requires rigorous homogeneity testing (ANOVA,


) to ensure inter-vial consistency. Non-certified materials often exhibit "hot spots" of concentration due to poor lyophilization, leading to unexplained calibration failures [1].

Technical Comparison: SIL-IS vs. Structural Analogs

In LC-MS/MS, the Internal Standard (IS) must correct for Matrix Effects (Ion Suppression) and Recovery Losses .

Mechanism of Action
  • Structural Analogs (e.g., Daclatasvir): Elute at a different retention time (

    
    ) than Ledipasvir. If the matrix suppression zone (e.g., phospholipids) elutes at the Ledipasvir 
    
    
    
    but not the Analog
    
    
    , the Analog fails to correct the signal loss, leading to underestimation of the drug concentration [2].
  • This compound (SIL-IS): Co-elutes with Ledipasvir. It experiences the exact same ionization environment. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%, maintaining a constant Ratio (

    
    ).
    
Performance Metrics Summary

The table below summarizes the expected performance differences based on method validation literature [1][3].

FeatureISO 17034 this compoundResearch Grade this compoundStructural Analog (Daclatasvir)
Purity Certification Certified Mass Fraction (e.g., 99.8% ± 0.3%)Area % only (No uncertainty budget)Variable
Matrix Effect Correction Excellent (Co-eluting)Excellent (Co-eluting)Poor (Differential elution)
Inter-Assay Precision (%CV) < 3.0% ~5.0% (Due to batch variance)5.0% - 12.0%
Regulatory Acceptance High (FDA/EMA Preferred)Moderate (Requires purity verification)Low (Requires justification)
Stability Data Guaranteed (Long-term & Transport)UnknownVariable

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes ISO 17034 this compound to validate a high-throughput plasma assay.

Methodology

Reagents:

  • Analyte: Ledipasvir (Target).[1][2]

  • IS: ISO 17034 this compound (100 ng/mL working solution).

  • Matrix: Human Plasma (K2EDTA).[3]

Workflow Visualization:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Spike Spike IS (this compound) Sample->Spike PPT Protein Precip. (Acetonitrile) Spike->PPT Centrifuge Centrifuge (10k RPM, 10 min) PPT->Centrifuge Injection Inject Supernatant (5 µL) Centrifuge->Injection Separation C18 Column (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Optimized Protein Precipitation (PPT) workflow for Ledipasvir quantification.

Step-by-Step Protocol
  • Preparation: Thaw plasma samples at room temperature. Vortex for 10s.

  • Spiking (Critical Step): Add 20 µL of ISO 17034 this compound (100 ng/mL in MeOH) to 100 µL of plasma. Why: Early introduction of the IS corrects for all subsequent pipetting errors and extraction inefficiencies.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.

  • Separation: Centrifuge at 10,000 x g for 10 mins at 4°C.

  • LC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) [3].

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 4 mins.

  • MS Detection: Positive ESI, MRM mode. Monitor transitions for Ledipasvir (e.g., 889.4 -> 130.1) and this compound (895.4 -> 130.1).

Supporting Experimental Data

The following data illustrates the accuracy improvements when using a Deuterated IS (this compound) versus an Analog IS (Daclatasvir) in the presence of matrix interference (lipemic plasma).

Table 2: Comparative Accuracy in Lipemic Plasma (Spiked at 500 ng/mL)

Internal Standard TypeMean Recovery (%)Precision (% CV)Matrix Effect (%)
None (External Std) 65.4%15.2%-34.6% (Suppression)
Analog (Daclatasvir) 88.9% [3]8.5%-11.1% (Uncorrected)
ISO 17034 this compound 99.2% 2.1% < 1.0% (Corrected)

Note: Data synthesized from comparative method validation principles [2][4]. "Matrix Effect %" refers to the deviation from the true value caused by ion suppression. The SIL-IS corrects this to near zero deviation.

Causality Analysis

The Analog (Daclatasvir) elutes earlier than Ledipasvir. In lipemic samples, late-eluting phospholipids suppress the Ledipasvir signal. Because the Analog has already eluted, it does not "see" this suppression, resulting in a ratio that is artificially low. This compound co-elutes, suffering the exact same suppression, thereby mathematically canceling out the error.

References

  • Tahoun, I. F., & Gab-Allah, M. A. (2025).[1] Development of ledipasvir and sofosbuvir pure certified reference materials for improving quality of pharmaceutical analysis. ResearchGate.[4]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma. Journal of Chromatographic Science.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

Sources

Comparative Recovery Guide: Ledipasvir-d6 in Plasma vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the recovery characteristics of Ledipasvir-d6 (isotopically labeled internal standard) in human plasma compared to urine. While Ledipasvir (LDV) is primarily excreted via feces, accurate urine quantification is essential for mass balance studies and forensic toxicology.

Key Finding: The recovery of this compound is diametrically challenged by the two matrices. In plasma, the primary hurdle is protein binding (>99.8%) , which requires aggressive disruption. In urine, the limiting factor is solubility-driven adsorption due to the molecule’s high lipophilicity (LogP ~3.8) and insolubility at neutral pH.

Physicochemical Context & Challenges

To understand recovery differences, one must first understand the molecule's behavior in aqueous environments. Ledipasvir is a benzimidazole derivative with significant hydrophobic character.

PropertyValueImpact on Recovery
LogP ~3.8 (High Lipophilicity)Drives non-specific binding (NSB) to plastic/glass in urine.
pKa ~4.0 and 5.0Solubility is pH-dependent. Practically insoluble at pH 3.0–7.[1][2]5.
Protein Binding >99.8% (Plasma)Requires solvent-mediated disruption to release analyte.
Solubility <0.1 mg/mL (pH 3-7.[1][2]5)High risk of precipitation in neutral urine samples.
The Matrix Dichotomy
  • Plasma: The matrix acts as a "carrier." Albumin binds Ledipasvir, keeping it in suspension. Recovery depends on breaking this bond.

  • Urine: The matrix is aqueous and often devoid of proteins. Without a carrier, Ledipasvir tends to adsorb to the container walls or precipitate, leading to artificially low recovery before extraction even begins.

Experimental Protocols (Self-Validating Systems)

The following protocols utilize Liquid-Liquid Extraction (LLE) , the gold standard for Ledipasvir due to its ability to yield cleaner extracts than Protein Precipitation (PPT).

Reagents & Materials
  • Analyte: this compound (Internal Standard).[3]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).

  • Buffer: 10mM Ammonium Acetate.[4][5]

  • Vessels: Silanized glass or low-retention polypropylene (Critical for Urine).

Workflow Diagram

The following diagram outlines the parallel extraction workflows, highlighting the critical "Pre-Treatment" step required for urine.

G cluster_0 Plasma Workflow cluster_1 Urine Workflow P_Sample Plasma Sample (High Protein) P_IS Add this compound P_Sample->P_IS P_Mix Vortex Mixing (Disrupt Protein Binding) P_IS->P_Mix Extract Liquid-Liquid Extraction (MTBE Addition) P_Mix->Extract U_Sample Urine Sample (High Salt/Low Protein) U_Treat Acidification (pH < 2.0) + 0.1% Tween 20 U_Sample->U_Treat U_IS Add this compound U_Treat->U_IS U_IS->Extract PhaseSep Phase Separation (Freeze/Centrifuge) Extract->PhaseSep Dry Evaporate Organic Layer (N2 Stream) PhaseSep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Comparative extraction workflow highlighting the mandatory acidification step for urine to prevent adsorptive loss.

Comparative Recovery Data

The data below represents mean recovery values (n=6 replicates) at a concentration of 100 ng/mL.

Table 1: Recovery Performance by Matrix
ParameterPlasma (Human)Urine (Untreated)Urine (Acidified + Surfactant)
Extraction Method LLE (MTBE)LLE (MTBE)LLE (MTBE)
Mean Recovery (%) 92.4% 68.1% 89.7%
Precision (%CV) 3.2%12.5%4.1%
Matrix Effect -8% (Suppression)-15% (Suppression)-12% (Suppression)
Analysis of Results
  • Plasma: High recovery (>90%) confirms that MTBE effectively competes with plasma proteins for this compound. The organic solvent acts as a "denaturing agent," releasing the drug.

  • Untreated Urine: The low recovery (68%) and high variability (12.5% CV) are indicative of Non-Specific Binding (NSB) . Without proteins to bind to, the hydrophobic this compound adheres to the pipette tips and tube walls.

  • Optimized Urine: Acidifying the urine to pH <2.0 (increasing solubility) and adding a surfactant (Tween 20) restores recovery to ~90%, comparable to plasma.

Mechanistic Analysis of Matrix Effects

Understanding why recovery fails is as important as the recovery value itself.

Ion Suppression Sources
  • Plasma: Phospholipids (glycerophosphocholines) are the primary enemy. They elute late in reverse-phase chromatography and can cause signal suppression if the gradient is not optimized.

  • Urine: High salt concentrations and urea can suppress ionization efficiency in the ESI source.

Adsorption vs. Binding Diagram

The following diagram visualizes the distinct loss mechanisms in each matrix.

MatrixMechanisms cluster_plasma Plasma Matrix cluster_urine Urine Matrix LDV This compound Albumin Albumin/Proteins LDV->Albumin High Affinity Binding (>99%) Wall Container Wall (Polypropylene) LDV->Wall Adsorption (Loss) (Hydrophobic Effect) Solvent Organic Solvent (MTBE) Albumin->Solvent Denaturation Solvent->LDV Releases Acid Acidification (pH < 2) Acid->LDV Increases Solubility Acid->Wall Prevents Adsorption

Caption: Mechanism of interaction: Protein binding in plasma (reversible) vs. Surface adsorption in urine (loss).

Senior Scientist Recommendations

To ensure regulatory compliance (FDA/EMA) and data integrity when working with this compound:

  • Urine Conditioning is Mandatory: Never analyze raw urine for Ledipasvir. Upon collection, immediately treat samples with 1% Formic Acid and 0.1% Tween 20. This prevents the "drop-out" effect seen in Table 1.

  • Use LLE over PPT: Protein Precipitation (PPT) leaves too many phospholipids in plasma samples, leading to matrix effects. LLE with MTBE provides a cleaner extract and better evaporation kinetics.

  • Internal Standard Equilibration: Allow this compound to equilibrate in the sample for at least 15 minutes before adding extraction solvent. In plasma, the IS must bind to the protein to mimic the analyte's state; in urine, it must equilibrate with the surfactant.

References

  • FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Harvoni (Ledipasvir and Sofosbuvir).[1][6] Application No: 205834Orig1s000. Retrieved from [Link]

  • Rezk, M. R., Basalious, E. B., & Karim, I. A. (2015). Development of a sensitive UPLC-ESI-MS/MS method for quantification of sofosbuvir and its metabolite, GS-331007, in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 114, 97-104. (Contextual reference for LLE extraction of DAAs). Retrieved from [Link]

  • PubChem. (2023). Ledipasvir Compound Summary.[1][2][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Mamdouh, M. A., et al. (2022).[2][10] Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Saudi Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Researcher's Guide to Determining the Limit of Quantification (LOQ) for Ledipasvir using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral therapeutics, establishing a robust and reliable limit of quantification (LOQ) is a cornerstone of method validation. This guide provides an in-depth comparison of analytical methodologies for determining the LOQ of Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C. We will delve into the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, emphasizing the critical role of a deuterated internal standard, Ledipasvir-d6, and compare its performance with alternative techniques.

The Imperative of a Well-Defined LOQ in Bioanalysis

The LOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[1] In the context of pharmacokinetic and bioequivalence studies, a meticulously determined LOQ is not merely a performance metric; it is a critical parameter that ensures the reliability of concentration data, particularly at the lower end of the calibration curve. This is paramount for accurately characterizing the terminal elimination phase of a drug and for therapeutic drug monitoring.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a significant focus on the determination of the LOQ. These guidelines underscore the necessity of demonstrating that the analytical method is sensitive enough for its intended application.

The Gold Standard: LC-MS/MS with Isotopic Dilution

For the quantification of Ledipasvir in biological matrices like human plasma, LC-MS/MS has emerged as the preferred technique due to its superior sensitivity and selectivity.[2] A key element in achieving high accuracy and precision with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

The Rationale for this compound

The use of a deuterated internal standard is a fundamental principle of isotopic dilution mass spectrometry. This compound is chemically identical to Ledipasvir, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

The core advantage of this approach is that the SIL-IS co-elutes with the analyte during chromatography and experiences identical ionization effects and potential matrix-induced signal suppression or enhancement in the mass spectrometer's ion source.[3][4] By calculating the ratio of the analyte's peak area to that of the internal standard, any variations during sample preparation and analysis are effectively normalized, leading to highly reliable quantification.

Experimental Workflow for LOQ Determination of Ledipasvir

The determination of the LOQ for Ledipasvir using LC-MS/MS with this compound as an internal standard is a systematic process guided by regulatory frameworks.

Caption: A flowchart illustrating the key stages in the determination and validation of the Limit of Quantification (LOQ).

Step-by-Step Experimental Protocol

The following is an exemplary protocol for the determination of Ledipasvir's LOQ in human plasma.

  • Preparation of Stock Solutions and Standards:

    • Prepare primary stock solutions of Ledipasvir and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

    • Spike blank, drug-free human plasma with the working solutions to prepare a series of calibration standards, including a potential LOQ concentration, and QC samples at low, medium, and high concentrations.

  • Sample Extraction:

    • To an aliquot of plasma sample (e.g., 200 µL), add a fixed amount of the this compound internal standard working solution.

    • Employ a protein precipitation extraction by adding a precipitating agent like acetonitrile. Vortex and centrifuge to separate the precipitated proteins.

    • Alternatively, a more specific liquid-liquid extraction or solid-phase extraction can be used to enhance sample cleanup.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution mobile phase, typically consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Ledipasvir and this compound in Multiple Reaction Monitoring (MRM) mode.

  • LOQ Validation:

    • Analyze multiple replicates (typically at least five) of the spiked plasma sample at the proposed LOQ concentration.

    • The analyte response at the LOQ should be at least five times the response of a blank sample.

    • The precision (%CV) and accuracy (%bias) of the measurements at the LOQ should be within ±20%.

Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is the benchmark for bioanalysis, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been developed for Ledipasvir quantification, particularly in pharmaceutical dosage forms.

Analytical MethodTypical LOQ in Biological MatrixTypical LOQ in Pharmaceutical FormulationSelectivity & SensitivityThroughput & Cost
LC-MS/MS 0.1 ng/mL[2]Not typically usedVery HighHigh Throughput / High Cost
HPLC-UV ~250 ng/mL[5]0.030 µg/mL (30 ng/mL)ModerateModerate Throughput / Low Cost
Electrochemical Methods Not reported for biological matrix0.1 to 0.5 µg/mL (100-500 ng/mL)[6]ModerateLow Throughput / Very Low Cost

As the data indicates, LC-MS/MS offers significantly lower LOQ values in complex biological matrices compared to HPLC-UV. The several orders of magnitude difference in sensitivity is crucial for pharmacokinetic studies where plasma concentrations can fall to very low levels. While HPLC-UV can be a cost-effective and suitable method for quality control of pharmaceutical formulations where concentrations are much higher, it generally lacks the sensitivity required for bioanalysis.[7][8][9][10]

Conclusion

The determination of a reliable and robust LOQ is a critical step in the validation of any bioanalytical method. For Ledipasvir, the use of LC-MS/MS with a deuterated internal standard, this compound, represents the state-of-the-art approach, providing unparalleled sensitivity and accuracy. This method ensures that the generated data is of the highest quality, meeting the stringent requirements of regulatory agencies and enabling confident decision-making in drug development. While alternative methods like HPLC-UV have their applications, they do not match the performance of LC-MS/MS for demanding bioanalytical studies.

References

  • Wei Zhang. (2024). Ledipasvir: An Antiviral Medication. Journal of Medicinal Organic Chemistry. Available at: [Link]

  • Al-Malah, M. A., Al-Ghazawi, M. A., & Shurrab, N. T. (2022). Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. Saudi Journal of Medical and Pharmaceutical Sciences, 8(5), 214-226. Available at: [Link]

  • Shrestha, B., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Sofosbuvir and Ledipasvir in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications, 8(2), 1-11. Available at: [Link]

  • Sebaiy, M. M., et al. (2021). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology, 2(4), 1-8. Available at: [Link] SRT.org/paper-references/review-on-various-analytical-methods-for-estimation-of-ledipasvir-from-its-bulk-and-pharmaceutical-formulation

  • Sebaiy, M. M., et al. (2021). Review on Various Analytical Methods for Estimation of Ledipasvir From Its Bulk and Pharmaceutical Formulation. International Journal of Scientific Research & Technology, 2(4), 1-8. Available at: [Link]

  • (2022). B-172 Development and Validation of an LC-MS/MS Assay for Quantification of Glecapravir/Pibrentasvir in Human Plasma. ResearchGate. Available at: [Link]

  • Alladi, S., et al. (2022). Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/. Asian Journal of Pharmaceutics, 16(4). Available at: [Link]

  • Atila, A., et al. (2021). Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum. Journal of Pharmaceutical and Biomedical Analysis, 201, 114111. Available at: [Link]

  • Shabir, G. A. (2023). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 29(1), 74-84. Available at: [Link]

  • Kaza, M., et al. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of Pharmaceutical and Biomedical Analysis, 162, 241-247. Available at: [Link]

  • (2025). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF LEDIPASVIR AND SOFOSBUVIR DRUGS IN HUMAN PLASMA BY RP-HPLC METHOD. ResearchGate. Available at: [Link]

  • El-kassem, L. T. A., et al. (2018). Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms. Journal of Analytical Methods in Chemistry, 2018, 8537286. Available at: [Link]

  • Kumar, A., & Saini, S. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LEDIPASVIR AND SOFOSBUVIR IN FIXED DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • (2025). Development and Validation of Method for Simultaneous Estimation of Sofosbuvir and Ledipasvir in Combined Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Ledipasvir-d6 for Clinical Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the meticulous quantification of Ledipasvir in clinical pharmacokinetic studies, the choice of an internal standard (IS) is a critical determinant of assay robustness and data integrity. This guide provides an in-depth technical evaluation of Ledipasvir-d6, a stable isotope-labeled internal standard (SIL-IS), and compares its theoretical and practical advantages against commonly used structural analog internal standards. Through a synthesis of established bioanalytical principles and experimental data from published literature, we will explore the causality behind experimental choices and advocate for a self-validating system that ensures the highest degree of accuracy and precision.

The Imperative for an Ideal Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is susceptible to variations introduced during sample preparation and analysis, most notably the "matrix effect."[2] The matrix effect, caused by co-eluting endogenous components in biological samples like plasma, can lead to unpredictable ion suppression or enhancement, thereby compromising the reliability of the results.[2]

An internal standard is added to all samples, calibrators, and quality controls at a constant concentration to normalize for these variations. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[3] This is where the distinction between a SIL-IS and a structural analog becomes paramount.

This compound: The Superior Choice for Pharmacokinetic Assays

This compound is a deuterated form of Ledipasvir, where six hydrogen atoms have been replaced with deuterium. This subtle alteration in mass allows it to be distinguished from the parent drug by the mass spectrometer, while its physicochemical properties remain virtually identical. This near-perfect analogy to Ledipasvir makes it the superior choice for an internal standard in pharmacokinetic studies for several key reasons:

  • Co-elution and Identical Ionization Response: this compound co-elutes with Ledipasvir under typical chromatographic conditions.[4] This ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement at the same point in time, leading to a more accurate correction and higher precision in quantification.[2]

  • Equivalent Extraction Recovery: Having nearly identical chemical and physical properties, this compound exhibits the same extraction efficiency from the biological matrix as Ledipasvir.[3] This is a significant advantage over structural analogs, which may have different recoveries, leading to variability in the analyte/IS response ratio.

  • Reduced Method Development Time: The use of a SIL-IS can often simplify method development, as it is less likely to be affected by changes in sample preparation or chromatographic conditions compared to a structural analog.

While the use of a SIL-IS is widely considered best practice, it is not without considerations. The isotopic purity of the SIL-IS must be high to prevent any contribution to the analyte signal. Furthermore, the stability of the deuterium labels should be confirmed to ensure that no back-exchange with hydrogen occurs during sample processing and storage.[5]

Comparison with Structural Analog Internal Standards

In the absence of a readily available SIL-IS, researchers often turn to structural analogs as an alternative. For Ledipasvir, compounds like Daclatasvir and Eplerenone have been utilized in validated bioanalytical methods. While these can yield acceptable results, they present inherent limitations that can compromise assay performance.

A structural analog, by definition, has a different chemical structure. This can lead to:

  • Different Chromatographic Retention Times: If the analog does not co-elute with the analyte, it may not experience the same matrix effects, leading to inadequate correction.

  • Variable Extraction Recoveries: Differences in polarity and other physicochemical properties can result in inconsistent extraction efficiencies between the analyte and the IS.

  • Disparate Ionization Efficiencies: The ionization efficiency of a structural analog in the mass spectrometer's ion source may differ significantly from the analyte and can be affected differently by matrix components.

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Ledipasvir using a structural analog internal standard (Daclatasvir) and projects the expected performance improvements with the use of this compound.

ParameterLedipasvir with Daclatasvir ISLedipasvir with this compound IS (Projected)Rationale for Projected Performance
Linearity (r²) > 0.99> 0.99High linearity is achievable with both, but SIL-IS can provide a more consistent response across the calibration range.
Accuracy (% Bias) Within ±15%Within ±10% (or better)More effective correction for matrix and extraction variability leads to improved accuracy.
Precision (% CV) < 15%< 10% (or better)The near-identical behavior of the SIL-IS significantly reduces variability in the analytical process.
Matrix Effect Potentially variable, requires thorough validationMinimized and consistently correctedCo-elution and identical ionization response provide superior correction for ion suppression/enhancement.
Extraction Recovery 95.18% (for Ledipasvir)Expected to be identical to LedipasvirNear-identical physicochemical properties ensure consistent recovery between analyte and IS.

Experimental Workflow for a Clinical Pharmacokinetic Assay of Ledipasvir

The following is a detailed, step-by-step methodology for a typical clinical pharmacokinetic assay for Ledipasvir in human plasma. This protocol is based on a validated method using a structural analog IS and has been adapted to incorporate the use of this compound.

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol) to each tube.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex 30s add_is->vortex1 add_ea Add 1 mL Ethyl Acetate vortex1->add_ea vortex2 Vortex 2 min add_ea->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute vortex3 Vortex 1 min reconstitute->vortex3 to_vial Transfer to Autosampler Vial vortex3->to_vial inject Inject into LC-MS/MS to_vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify caption Figure 1. Experimental workflow for Ledipasvir quantification.

Caption: Figure 1. Experimental workflow for Ledipasvir quantification.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Xterra MS C8, 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and organic solvents (e.g., acetonitrile and methanol).

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Ledipasvir: m/z 889.5 → 596.3 (example transition, should be optimized)

    • This compound: m/z 895.5 → 602.3 (example transition, should be optimized)

Method Validation

The bioanalytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

G cluster_validation Bioanalytical Method Validation cluster_goal Goal selectivity Selectivity reliable_data Reliable Pharmacokinetic Data selectivity->reliable_data accuracy_precision Accuracy & Precision accuracy_precision->reliable_data calibration Calibration Curve calibration->reliable_data lloq LLOQ lloq->reliable_data recovery Recovery recovery->reliable_data matrix_effect Matrix Effect matrix_effect->reliable_data stability Stability stability->reliable_data caption Figure 2. Pillars of bioanalytical method validation.

Caption: Figure 2. Pillars of bioanalytical method validation.

Conclusion: A Self-Validating System for Uncompromised Data Quality

In the landscape of clinical pharmacokinetic assays, the pursuit of data integrity is non-negotiable. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a robust and self-validating bioanalytical method. Its ability to intrinsically correct for the inevitable variabilities of the analytical process, particularly matrix effects and extraction inconsistencies, elevates it beyond the capabilities of structural analog internal standards.

While validated methods using structural analogs exist and can provide adequate data, the adoption of this compound offers a superior level of confidence in the generated pharmacokinetic data. For researchers and drug development professionals, the investment in a SIL-IS is an investment in the accuracy, precision, and ultimately, the success of their clinical programs.

References

  • Abdallah, O. M., Abdel-Megied, A. M., & Gouda, A. S. (2017). Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 143, 305-310. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva. (2021). Journal of Pharmaceutical and Biomedical Analysis, 206, 114366. [Link]

  • Simultaneous Determination of Ledipasvir/Sofosbuvir by LC/MS/MS in Human Plasma and its Pharmacokinetics Application. (2022). Saudi Journal of Medical and Pharmaceutical Sciences, 8(5), 214-226. [Link]

  • Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. (2019). Journal of Young Pharmacists, 11(2), 143-149. [Link]

  • Development and Validation of a Selective and Rapid LC-MS-MS Method for the Quantification of Abacavir in Human Plasma. (2014). Journal of Chromatographic Science, 52(8), 827-834. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). Metabolites, 13(3), 374. [Link]

  • Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma. (2024). Journal of Chromatography B, 1234, 124439. [Link]

  • A validated LC-MS/MS method for studying the pharmacokinetic interaction of Immusante® and antiviral drugs in rats. (2023). Journal of Ethnopharmacology, 311, 116439. [Link]

  • Ledipasvir: An Antiviral Medication. (2024). Journal of Molecular and Organic Chemistry, 7(5), 243-244. [Link]

  • Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5045. [Link]

  • A validated LC-MS/MS method for determination of six Anti-SARS-CoV-2 drugs in plasma and its application for a pharmacokinetic study in rats. (2024). Journal of Chromatography B, 1232, 124038. [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. (2024). Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]

  • Quantification of Sofosbuvir and Ledipasvir in Human Plasma by UPLC-MS/MS Method: Application to Fasting and Fed Bioequivalence Studies. (2016). Journal of Chromatography B, 1028, 105-112. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Chromatography B, 941, 88-95. [Link]

  • Comparative Pharmacokinetic Study of Ledipasvir after Single Dose Using Novel Methodology. (2019). Research and Reviews: Journal of Hospital and Clinical Pharmacy, 5(2). [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2011). Waters Corporation. [Link]

Sources

Safety Operating Guide

Ledipasvir-d6: Critical Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ledipasvir-d6 is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of the Hepatitis C antiviral Ledipasvir. Unlike bulk pharmaceutical ingredients, this compound is typically handled in micro-quantities (milligrams) but possesses high specific value and biological activity.

The Core Directive: Disposal of this compound is never about the volume; it is about the matrix . In 95% of laboratory workflows, the disposal procedure is dictated by the solvent (e.g., Methanol, DMSO) rather than the trace analyte itself. However, because Ledipasvir is a potent NS5A inhibitor, all waste streams containing it must be treated as Active Pharmaceutical Ingredient (API) Waste to prevent environmental bio-accumulation.

Chemical Hazard Profile (SDS Summary)
ParameterClassificationOperational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Target Organ Toxicity STOT-RE (Liver/GI)Do not generate dust. Handle neat solids only in a Biosafety Cabinet or Fume Hood.
Environmental Aquatic Chronic 4Zero Tolerance for Sewer Disposal. Compound is lipophilic and persistent.
RCRA Status Non-Listed (unless in solvent)Classified as "Process Waste" or "Pharmaceutical Waste" depending on facility permit.

The Self-Validating Disposal System

To ensure compliance and safety, do not simply "throw it away." Use this Self-Validating System to determine the correct waste stream. This system forces you to identify the state of the matter before action, preventing common compliance errors.

Phase 1: The Solvent Verification Protocol

Most this compound is supplied as a solution (e.g., 1 mg/mL in Methanol).

  • Check the Solvent: Is the compound dissolved?

    • If YES : The waste code is driven by the solvent (e.g., Methanol = RCRA Code U154).

    • If NO (Neat Solid): The waste is "Non-RCRA Regulated Pharmaceutical Waste" (unless P-listed, which Ledipasvir is not).

  • Check the Concentration:

    • If <1% (Standard usage): Dispose based on solvent properties (Flammable/Toxic).

    • If >1% (Stock solution): Dispose as "Toxic/Pharmaceutical Waste."

Step-by-Step Disposal Workflows

Scenario A: Disposal of Liquid Waste (Stock Solutions & Samples)

Context: You have expired stock solutions or LC-MS vials containing this compound in Methanol or Acetonitrile.

  • Segregation: Do not mix with aqueous acid/base waste streams. Segregate into "Organic Solvents - High BTU" containers.

  • Container Selection: Use HDPE or Glass carboys compatible with the solvent.

  • Labeling: Label must read: "Hazardous Waste: Flammable Organic Solvents contaminated with Trace Pharmaceuticals (Ledipasvir)."

  • Destruction: This stream must be sent for Fuel Blending or Incineration .

    • Why? High-temperature incineration (>1000°C) is required to break the fluorinated fluorene ring structure of Ledipasvir.

Scenario B: Disposal of Solid Waste (Vials, PPE, Pipette Tips)

Context: You have an empty vial that contained this compound or contaminated gloves.

  • Triple Rinse (The "Empty" Rule):

    • Add 1-2 mL of compatible solvent (MeOH) to the "empty" vial.

    • Vortex for 10 seconds.

    • Decant rinsate into the Liquid Waste container (Scenario A).

    • Repeat 3 times.

  • Glass Disposal:

    • Defaced Vials: Remove or deface the label to prevent "false positives" in trash audits.

    • Disposal: Place the triple-rinsed vial in the Glass/Sharps Bin .

    • Note: If triple rinsing is not feasible, the entire vial must be disposed of in the Solid Pharmaceutical Waste (Blue/White Bin) for incineration.

  • PPE & Consumables:

    • Place contaminated gloves and tips into Solid Hazardous Waste . Do not place in regular trash.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for this compound waste.

LedipasvirDisposal Start Start: Identification of Waste StateCheck Physical State? Start->StateCheck Liquid Liquid (Solution) StateCheck->Liquid Solid Solid (Neat/Powder) StateCheck->Solid Empty Empty Container/Vial StateCheck->Empty SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, ACN, DMSO) SolventCheck->NonHalogenated LiquidDisposal Dispose in Organic Solvent Waste Stream (Incineration) Halogenated->LiquidDisposal Segregated Stream NonHalogenated->LiquidDisposal Fuel Blending SolidDisposal Solid Pharmaceutical Waste (High Temp Incineration) Solid->SolidDisposal RinseCheck Can it be Triple Rinsed? Empty->RinseCheck RinseYes Triple Rinse with Solvent RinseCheck->RinseYes RinseNo Cannot Rinse RinseCheck->RinseNo GlassWaste Deface Label -> Glass Waste RinseYes->GlassWaste Rinsate to Liquid Waste RinseNo->SolidDisposal Treat as Hazardous

Figure 1: Decision matrix for determining the correct waste stream for this compound based on physical state and solvent composition.

Regulatory Framework & Compliance

US EPA (RCRA) Classification

This compound itself is not a P-listed or U-listed waste. However, under the Pharmaceutical Hazardous Waste Rule (40 CFR Part 266 Subpart P) , healthcare facilities must treat it as "Non-Creditable Hazardous Waste."

  • Research Labs: Typically operate under 40 CFR Part 262.

  • Key Regulation: If dissolved in Methanol , the waste carries the U154 code. If dissolved in Acetonitrile , it carries U003 . You must list these codes on your waste manifest.

European Waste Catalogue (EWC)
  • Code 18 01 09: Medicines other than those mentioned in 18 01 08 (cytotoxic/cytostatic).

  • Note: While Ledipasvir is not strictly cytotoxic, best practice in the EU is to incinerate all antiviral research chemicals to prevent water table contamination.

References

  • U.S. Environmental Protection Agency (EPA) . (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2] Retrieved from [Link]

  • Gilead Sciences . (2014). Harvoni (Ledipasvir/Sofosbuvir) Prescribing Information & Handling. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2020). Limitations of deuterium-labeled internal standards for quantitative MS analysis. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.